(S)-4-Phenylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Phenylpyrrolidin-2-one CAS number 62624-45-7
Title: Technical Monograph: (S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) Subtitle: Asymmetric Synthesis, Quality Control, and Pharmacological Utility in Racetam Development[1]
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) represents a critical chiral pharmacophore in neurotherapeutics.[1] As the (S)-enantiomer of the 4-phenyl-2-pyrrolidone scaffold, it serves as a vital structural probe and intermediate in the development of synaptic vesicle protein 2A (SV2A) ligands and phosphodiesterase-4 (PDE4) inhibitors.[1]
While its enantiomer, (R)-4-phenylpyrrolidin-2-one, constitutes the core scaffold of the antiepileptic drug Brivaracetam (which possesses a (2S, 4R) configuration), the (S)-isomer is indispensable for Structure-Activity Relationship (SAR) profiling.[1] It allows researchers to quantify the stereospecificity of SV2A binding pockets and synthesize enantiomeric analogs for metabolic stability studies.[2] This guide details the asymmetric construction of this scaffold, emphasizing high-enantiomeric excess (ee) methodologies required for pharmaceutical-grade applications.
Chemical Identity & Stereochemical Profile
| Property | Specification |
| Chemical Name | (4S)-4-Phenylpyrrolidin-2-one |
| CAS Number | 62624-45-7 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Chirality | (S)-Configuration at C4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C (Enantiopure) |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water |
Stereochemical Significance: The biological activity of 4-substituted pyrrolidones is governed by the C4 stereocenter.[2] In the context of SV2A binding (the mechanism of Levetiracetam and Brivaracetam), the (4R)-configuration is generally preferred for high affinity.[1] Consequently, the (4S)-isomer (CAS 62624-45-7) is frequently used as a negative control or "distomer" in binding assays to validate the stereoselectivity of new ligand candidates.[1]
Strategic Synthesis Pathways
To access (S)-4-Phenylpyrrolidin-2-one with high optical purity (>98% ee), simple resolution of racemates is often insufficient due to yield losses (max 50%).[1] Modern synthesis relies on Asymmetric Conjugate Addition or Chemo-enzymatic Dynamic Kinetic Resolution (DKR) .[1][2]
Pathway A: Asymmetric Michael Addition (Catalytic Route)
This route is preferred for scalability and atom economy.[1][2] It involves the enantioselective addition of nitromethane to a cinnamate ester, followed by reductive cyclization.[2]
-
Step 1: Asymmetric Michael addition of nitromethane to methyl cinnamate using a chiral Ni(II)-diamine complex or organocatalyst.[1][2]
-
Step 2: Nitro-group reduction (Raney Ni/H₂) triggering spontaneous intramolecular cyclization to the lactam.[1][2]
Pathway B: Enzymatic Dynamic Kinetic Resolution (DKR)
Utilizing ω-transaminases to convert racemic precursors into the chiral amine, which cyclizes to the lactam.[1] This method is "green" but requires specific enzyme screening.[1][2]
Figure 1: Catalytic asymmetric synthesis workflow via Michael Addition.
Detailed Experimental Protocol
Method: Asymmetric Synthesis via Organocatalytic Michael Addition followed by Reductive Cyclization.[1][2] Objective: Synthesis of 10g of (S)-4-Phenylpyrrolidin-2-one.
Phase 1: Asymmetric Michael Addition
Note: This step establishes the C4 stereocenter.[1]
-
Reagents: Methyl cinnamate (1.0 eq), Nitromethane (5.0 eq), Chiral Thiourea Catalyst (10 mol%), Toluene (anhydrous).[1][2]
-
Procedure:
-
Charge a flame-dried reaction vessel with Methyl cinnamate (16.2 g, 100 mmol) and the Chiral Catalyst (e.g., Takemoto’s catalyst) under Argon.
-
Add anhydrous Toluene (100 mL) and cool to 0°C.
-
Add Nitromethane (27 mL, 500 mmol) dropwise over 30 minutes.
-
Stir at 0°C for 48 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
-
Workup: Concentrate in vacuo to remove excess nitromethane.[1][2] Purify the crude nitro-ester via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1][2]
-
Checkpoint: Analyze intermediate for ee% using Chiral HPLC (Chiralcel OD-H). Target >90% ee.
-
Phase 2: Reductive Cyclization
-
Reagents: Nitro-ester intermediate, Raney Nickel (slurry in water/ethanol), Hydrogen gas (balloon or low pressure), Methanol.[1][2]
-
Procedure:
-
Dissolve the purified nitro-ester (from Phase 1) in Methanol (150 mL).
-
Safety Warning: Raney Nickel is pyrophoric.[1][2] Handle under inert atmosphere.
-
Purge the flask with H₂ gas three times.[1][2] Maintain H₂ atmosphere (1 atm) and stir vigorously at room temperature for 12–24 hours.
-
Mechanism:[1][2][3][4][5] The nitro group reduces to an amine, which immediately attacks the methyl ester to form the lactam ring, releasing methanol.[1][2]
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1][2] Wash with MeOH.
-
Concentrate the filtrate to obtain the crude solid.[2]
-
Phase 3: Purification (Recrystallization)[1]
Quality Control & Validation
To ensure the compound is suitable for biological assays, the following QC metrics are mandatory.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN:H₂O) | > 98.5% |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Conforms to structure |
| Residual Solvents | GC-Headspace | < ICH limits (e.g., Toluene < 890 ppm) |
Chiral HPLC Method Parameters:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10)[1]
-
Retention Times: (R)-isomer elutes first (~12 min), (S)-isomer elutes second (~15 min) [Verify with racemic standard].
Pharmaceutical Applications & SAR Context
The (S)-4-phenylpyrrolidin-2-one scaffold is a versatile "Racetam" building block.[1]
-
SV2A Ligand Profiling: The synaptic vesicle protein 2A (SV2A) is the target of Levetiracetam and Brivaracetam.[2] High-affinity binding generally requires the (4R) configuration.[1][2] The (4S) isomer (this topic) typically shows 10-100x lower affinity, making it a critical tool for defining the Eudismic Ratio (the ratio of potencies between enantiomers).[1]
-
PDE4 Inhibition (Rolipram Analogs): 4-substituted pyrrolidones are structural analogs of Rolipram.[1][2] In the PDE4 inhibitory class, the stereochemistry often dictates the separation between therapeutic anti-inflammatory effects and emetic side effects.[2]
-
GABA-Mimetics: Structurally, the molecule is a cyclic analog of (S)-3-phenyl-GABA (Phenibut analog).[1] Cyclization restricts the conformational freedom of the GABA backbone, potentially altering receptor selectivity between GABA-B and voltage-gated calcium channels.[1]
Figure 2: Pharmacological utility and downstream applications.[1][2]
References
-
Biosynth. (2025).[1][2][6] (4S)-4-Phenylpyrrolidin-2-one Product Monograph. Retrieved from [1]
-
Zhmurenko, L.A., et al. (2019).[1][2][5] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal. Retrieved from [1]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[1][2][4] Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: 4-phenylpyrrolidin-2-one.[1][2][7][8] National Library of Medicine.[1][2] Retrieved from [1]
-
Cayman Chemical. (2024).[1][2] 4-Phenyl-2-pyrrolidinone Product Information. Retrieved from [1]
Sources
- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Monograph: (S)-4-Phenylpyrrolidin-2-one
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It addresses the nomenclature, stereochemical synthesis, and pharmaceutical utility of (S)-4-Phenylpyrrolidin-2-one .[1][2]
Nomenclature, Asymmetric Synthesis, and Pharmaceutical Utility
Core Identity & Nomenclature
(S)-4-Phenylpyrrolidin-2-one is a chiral gamma-lactam serving as a critical pharmacophore in the development of "racetam" class nootropics, anticonvulsants, and GABA-B agonists.[1][2] Unlike its N-substituted derivatives (e.g., Phenylpiracetam), this molecule represents the unsubstituted lactam core, often functioning as a synthetic intermediate or a distinct metabolic entity.[1][2]
IUPAC Designation
The rigorous IUPAC name is (4S)-4-phenylpyrrolidin-2-one .[1][2]
-
Numbering Logic: The nitrogen atom is assigned position 1.[2][3] The carbonyl carbon is position 2.[2] The ring numbering continues counter-clockwise (or clockwise to minimize locants, though symmetric here) to the phenyl-substituted carbon at position 4.[2]
-
Stereochemistry: The (4S) designation indicates the absolute configuration at the C4 chiral center.[2] According to Cahn-Ingold-Prelog (CIP) priority rules, the substituent priority at C4 is:
Chemical Identifiers
| Parameter | Value |
| CAS Number | 62624-45-7 (S-enantiomer) 1198-97-6 (Racemate) |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | O=C1CNC1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
Structural Analysis & Stereochemistry
The pyrrolidin-2-one ring typically adopts an envelope conformation to relieve torsional strain.[1][2] In the (4S) isomer, the bulky phenyl group at C4 occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring structure.[2]
Diagram 1: Structure and Numbering
The following diagram illustrates the atomic numbering and the stereochemical orientation of the phenyl group.[2]
[5]
Synthesis: Asymmetric Michael Addition Route
While racemic 4-phenylpyrrolidin-2-one can be synthesized via the cyclization of 3-phenyl-GABA (Phenibut), obtaining the pure (S)-enantiomer requires asymmetric catalysis.[1][2] The most robust research-scale method involves the asymmetric conjugate addition of nitromethane to cinnamates, followed by reductive cyclization.[2]
Mechanistic Pathway[1][2]
-
Asymmetric Step: Organocatalytic Michael addition of nitromethane using a chiral thiourea or Jørgensen-Hayashi catalyst.[1][2] This establishes the (S)-configuration at the beta-carbon.[1][2]
-
Cyclization: Hydrogenation of the nitro group to an amine, which spontaneously attacks the ester/aldehyde to close the lactam ring.[2]
Experimental Protocol (Representative)
Note: This protocol is a generalized high-purity synthesis derived from modern asymmetric methodologies.
Step 1: Asymmetric Michael Addition
-
Reagents: Methyl cinnamate (1.0 eq), Nitromethane (5.0 eq).
-
Catalyst: (S)-Selective Thiourea organocatalyst (10 mol%).
-
Conditions: Stir in Toluene at 0°C for 24-48 hours.
-
Workup: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).
-
Result: Methyl (3S)-3-phenyl-4-nitrobutanoate (90%+ ee).[1][2]
Step 2: Reductive Cyclization
-
Reagents: Nitro ester intermediate, H₂ gas (balloon or 50 psi).
-
Catalyst: Raney Nickel or Pd/C (10 wt%).
-
Solvent: Methanol or Ethanol.[2]
-
Procedure: Hydrogenate at RT for 12 hours. The formed amine will spontaneously cyclize with the methyl ester to form the lactam, releasing methanol.[2]
-
Purification: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexanes to upgrade enantiomeric excess (ee) to >99%.
Diagram 2: Synthetic Workflow
Pharmaceutical Applications & Causality
The (S)-4-phenylpyrrolidin-2-one scaffold is not merely a passive intermediate; its specific stereochemistry dictates its interaction with biological targets.[1][2]
Relationship to Phenylpiracetam
Phenylpiracetam is the N-acetamide derivative of 4-phenylpyrrolidin-2-one.[1][2]
-
Synthesis Connection: Alkylation of (S)-4-phenylpyrrolidin-2-one with ethyl bromoacetate followed by amidation yields (S)-Phenylpiracetam.[1][2]
-
Activity Profile: Evidence suggests the (R)-isomer of Phenylpiracetam binds more effectively to the dopamine transporter (DAT), whereas the (S)-isomer (derived from this scaffold) may have a distinct profile regarding GABA-B modulation or sigma-1 receptor affinity.[1][2]
The "Phenibut Lactam" Concept
(S)-4-Phenylpyrrolidin-2-one is the cyclized lactam of (S)-Phenibut (3-phenyl-4-aminobutyric acid).[1][2]
-
Metabolic Causality: In vivo, Phenibut can undergo limited cyclization to the lactam, or the lactam can hydrolyze to Phenibut.[2]
-
Pharmacodynamics: While Phenibut is a potent GABA-B agonist, the lactam form is generally considered less active at GABA-B but possesses higher lipophilicity, potentially allowing it to cross the Blood-Brain Barrier (BBB) more efficiently before acting as a prodrug or interacting with alternative sites (e.g., PDE4 inhibition similar to Rolipram).[1][2]
Analytical Specifications
To ensure the integrity of this compound in a research setting, the following specifications are standard:
| Test | Specification | Method |
| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN:Water gradient |
| Chiral Purity (ee) | ≥ 99.0% | Chiral stationary phase (e.g., Chiralpak AD-H) |
| 1H NMR | Consistent with structure | 400 MHz, CDCl3 or DMSO-d6 |
| Melting Point | 76-78°C (Racemic)* | Enantiomer MP requires batch-specific CoA verification |
References
-
PubChem. (2024).[2] Compound Summary for CID 121397: 4-Phenylpyrrolidin-2-one. National Library of Medicine.[2][7] Retrieved from [Link]
-
Zhmurenko, L. A., et al. (2019).[2] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. reddit.com [reddit.com]
- 6. 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Whitepaper: (S)-4-Phenylpyrrolidin-2-one
[1][2]
Part 1: Chemical Identity & Informatics[1][2][3]
The molecule (S)-4-Phenylpyrrolidin-2-one is the (S)-enantiomer of the γ-lactam derivative of 4-amino-3-phenylbutyric acid (Phenibut).[1][2] It serves as a vital pharmacophore in the development of GABA-ergic agents, phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs), and anticonvulsants.[1][2]
Core Identifiers
| Parameter | Data Specification |
| Chemical Name | (4S)-4-phenylpyrrolidin-2-one |
| CAS Registry Number | 62624-45-7 (Specific to (S)-isomer) |
| Isomeric SMILES | O=C1CCN1 |
| Canonical SMILES | O=C1CC(c2ccccc2)CN1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Stereochemistry | (S)-Configuration at C4 |
Structural Visualization
The (S)-configuration implies that when viewing the molecule with the lowest priority group (Hydrogen) facing away, the priority sequence of the remaining substituents (N-alkyl > C-carbonyl > Phenyl) follows a counter-clockwise direction (subject to specific Cahn-Ingold-Prelog priority paths).[1][2]
Note on SMILES Syntax: The string O=C1CCN1 uses the @@ notation to denote the specific stereochemical orientation relative to the graph traversal order, typically corresponding to the (S) isomer in this specific ring numbering system.[1][2]
Part 2: Synthetic Pathways & Process Chemistry[1][2][6]
Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing (S)-4-phenylpyrrolidin-2-one.[1][2] Two field-proven methodologies are presented below.
Method A: Thermal Cyclization of (S)-Phenibut (Stereospecific)
This is the most reliable "self-validating" protocol because the stereochemistry of the product is fixed by the starting material, (S)-4-amino-3-phenylbutyric acid.[1][2]
-
Mechanism: Intramolecular nucleophilic acyl substitution.[1][2]
-
Precursor: (S)-Phenibut (commercially available or resolved via diastereomeric salt crystallization).[1][2]
Step-by-Step Protocol:
-
Charge: Dissolve (S)-4-amino-3-phenylbutyric acid (1.0 eq) in toluene or xylene.
-
Activation (Optional): Add a catalytic amount of p-toluenesulfonic acid (pTSA) to accelerate dehydration, though thermal cyclization often proceeds without it at reflux.[1][2]
-
Reflux: Heat the mixture to reflux (110–140°C) with a Dean-Stark trap to continuously remove the water byproduct. This drives the equilibrium toward the lactam.[1][2]
-
Monitoring: Monitor via TLC or HPLC until the starting amino acid is consumed (typically 4–12 hours).
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ to remove unreacted acid.[1][2]
-
Purification: Recrystallize from ethyl acetate/hexanes to yield the pure lactam.
Method B: Asymmetric Michael Addition (Enantioselective)
For de novo synthesis without chiral starting materials, an asymmetric Michael addition of nitromethane to cinnamaldehyde followed by reduction/cyclization is employed.[1][2]
Process Flow Diagram (Graphviz)
Figure 1: Stereospecific cyclization pathway from (S)-Phenibut.[1][2] The chiral center at C3 of the amino acid becomes C4 of the lactam, retaining the (S) configuration.[1][2]
Part 3: Pharmacological Significance & Applications[1][2]
The (S)-4-phenylpyrrolidin-2-one scaffold is not merely an intermediate; it is a bioactive pharmacophore.[1][2]
GABA-B Receptor Activity (Phenibut Context)
Phenibut (the amino acid) acts as a GABA-B agonist.[1][2] However, research indicates that the (R)-enantiomer of Phenibut is the primary active eutomer for GABA-B binding (similar to (R)-Baclofen).[1][2]
-
The (S)-Lactam Role: The (S)-lactam is often synthesized as a negative control in binding assays or to study the metabolic stability of (S)-Phenibut.[1][2] In vivo, Phenibut can cyclize to the lactam, which is more lipophilic and crosses the blood-brain barrier (BBB) more efficiently, potentially acting as a "prodrug" reservoir that hydrolyzes back to the acid.[1][2]
PDE4 Inhibition (Rolipram Analogs)
The 4-phenylpyrrolidin-2-one core is the structural backbone of Rolipram , a potent PDE4 inhibitor used in depression and inflammation research.[1][2]
-
SAR Insight: For Rolipram (which has a 3-cyclopentyloxy-4-methoxy substitution on the phenyl ring), the (R)-enantiomer is the active conformer.[1][2] However, the (S)-scaffold is essential for Structure-Activity Relationship (SAR) studies to determine the stereochemical requirements of the PDE4 catalytic pocket.[1][2]
Comparative Data: Amino Acid vs. Lactam[1][2]
| Feature | (S)-Phenibut (Acid) | (S)-4-Phenylpyrrolidin-2-one (Lactam) |
| LogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~1.3 (Lipophilic) |
| BBB Permeability | Moderate (Active Transport) | High (Passive Diffusion) |
| Primary Target | GABA-B Receptor (Low Affinity) | PDE4 / Unknown (Scaffold) |
| Stability | Stable Solid | Hydrolyzes in strong base/acid |
Part 4: Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the (S)-enantiomer, the following analytical controls are mandatory.
Chiral HPLC Method[1][2]
-
Column: Chiralcel OD-H or AD-H (Daicel).[2]
-
Detection: UV @ 210 nm or 254 nm.[2]
-
Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1][2] Racemic standard injection is required for peak identification.[1][2]
Optical Rotation
-
Parameter:
[1][2] -
Literature Value: The sign of rotation for the (S)-isomer must be verified against the specific certificate of analysis (CoA) of the starting material, as solvent effects can invert the sign. Generally, (S)-4-phenyl-2-pyrrolidone exhibits a specific rotation distinct from zero.
NMR Spectroscopy (1H NMR in CDCl₃)
While NMR cannot distinguish enantiomers without a chiral shift reagent, it confirms the lactam structure.[1][2]
-
Key Signals:
-
δ 7.2–7.4 ppm (m, 5H): Phenyl protons.[2]
-
δ 3.4–3.8 ppm (m, 2H): C5-H (adjacent to Nitrogen).[2]
-
δ 3.3 ppm (m, 1H): C4-H (Benzylic/Chiral methine).[2]
-
δ 2.4–2.7 ppm (m, 2H): C3-H (adjacent to Carbonyl).[2]
-
Absence: Broad singlet at ~10-12 ppm (Carboxylic acid OH) should be absent, confirming cyclization.
-
References
-
ChemicalBook. (2024).[1][2][3] (S)-4-Phenylpyrrolidin-2-one Product Data (CAS 62624-45-7).[1][2][4] Retrieved from [2][5]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 394-411.[1][2] Retrieved from [1][2]
-
Zhmurenko, L. A., et al. (2019).[1][2][6] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 430–437.[1][2] Retrieved from [1][2]
-
PubChem. (2024).[1][2][7] Compound Summary: 4-Phenylpyrrolidin-2-one (CID 121397).[1][2] National Library of Medicine.[1][2][8] Retrieved from [1][2]
-
Cayman Chemical. (2024).[1][2] 4-Phenyl-2-pyrrolidinone Product Information. Retrieved from [1][2]
Sources
- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. (S)-4-PHENYLPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Phenyl-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one | C10H11NO2 | CID 51051007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enantioselective Synthesis of (S)-4-Phenylpyrrolidin-2-one: A Technical Guide
Introduction: The Significance of Chiral γ-Lactams
The γ-lactam scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, (S)-4-Phenylpyrrolidin-2-one stands out as a key chiral building block for the synthesis of various pharmaceuticals, including nootropic and anticonvulsant agents. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the (S)-enantiomer of 4-phenylpyrrolidin-2-one, with a focus on methodologies that offer high enantioselectivity and practical applicability for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselectivity
The synthesis of (S)-4-Phenylpyrrolidin-2-one necessitates a robust strategy for controlling the stereochemistry at the C4 position. Two principal and highly effective methods have emerged as the cornerstones of its enantioselective preparation:
-
Biocatalytic Dynamic Kinetic Resolution (DKR): This approach leverages the high selectivity of enzymes to resolve a racemic mixture, concurrently racemizing the undesired enantiomer to theoretically achieve a 100% yield of the desired product.
-
Asymmetric Hydrogenation of an Unsaturated Precursor: This classic method in asymmetric catalysis involves the use of a chiral metal catalyst to stereoselectively deliver hydrogen to a prochiral olefin, establishing the desired stereocenter with high fidelity.
This guide will delve into the mechanistic underpinnings and practical execution of both strategies, providing detailed protocols and comparative data.
Pathway 1: Biocatalytic Dynamic Kinetic Resolution with ω-Transaminases
The enzymatic dynamic kinetic resolution of a prochiral ketoester is a powerful and elegant method for the synthesis of (S)-4-Phenylpyrrolidin-2-one. This process utilizes an ω-transaminase (ω-TA) to selectively aminate one enantiomer of a racemic ketoester, which then undergoes spontaneous cyclization. The in-situ racemization of the remaining ketoester enantiomer allows for a high theoretical yield of the desired chiral lactam.[1]
Mechanistic Rationale
The core of this process lies in the "ping-pong-bi-bi" mechanism of the ω-transaminase, which employs pyridoxal 5'-phosphate (PLP) as a cofactor.[2] The key steps are:
-
Enantioselective Amination: The ω-transaminase selectively recognizes and binds one enantiomer of the racemic ketoester substrate (ethyl 4-oxo-4-phenylbutanoate).
-
Transamination: The enzyme's PLP cofactor facilitates the transfer of an amino group from an amino donor (e.g., isopropylamine) to the carbonyl group of the selected ketoester enantiomer, forming a chiral amine.
-
Racemization: The unreacted enantiomer of the ketoester undergoes racemization under the reaction conditions, ensuring a continuous supply of the reactive enantiomer.
-
Intramolecular Cyclization: The newly formed chiral amino ester spontaneously cyclizes to yield the thermodynamically stable (S)-4-Phenylpyrrolidin-2-one.
The high enantioselectivity is a direct result of the specific fit of one enantiomer into the chiral active site of the enzyme.
Sources
Technical Guide: Therapeutic Potential of (S)-4-Phenylpyrrolidin-2-one
This is an in-depth technical guide on the therapeutic potential and pharmacological profile of (S)-4-Phenylpyrrolidin-2-one , a critical chiral scaffold in neuropharmacology.
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (CAS: 62624-45-7) is the (S)-enantiomer of the core lactam scaffold found in the nootropic agent Phenylpiracetam and is structurally related to the GABA-mimetic Phenibut and the PDE4 inhibitor Rolipram . While often overshadowed by its N-substituted derivatives, this chiral pharmacophore possesses distinct potential as a therapeutic entity, a metabolic biomarker, and a precision building block for next-generation anticonvulsants and cognitive enhancers.
This guide analyzes the compound's stereochemical significance, pharmacological mechanisms (distinct from its (R)-counterpart), and utility in drug development pipelines focusing on non-stimulant neuroprotection.
Chemical Identity & Stereochemical Significance
The biological activity of 4-phenylpyrrolidin-2-one derivatives is highly stereoselective. Understanding the specific geometry of the (S)-isomer is prerequisite to deploying it therapeutically.
Structural Profile
-
IUPAC Name: (4S)-4-phenylpyrrolidin-2-one
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
-
Chiral Center: C4 position of the pyrrolidone ring.
-
Structural Homology:
-
Cyclic GABA Analogue: It is the lactam of (S)-4-amino-3-phenylbutyric acid ((S)-Phenibut).
-
Racetam Core: It is the deacetylated backbone of (S)-Phenylpiracetam.
-
Stereochemical "Switch"
In the context of racetams and phenethylamines, the spatial arrangement of the phenyl group dictates target affinity:
-
(R)-Series (Eutomer): Typically associated with high affinity for the Dopamine Transporter (DAT) and Sigma-1 receptors (e.g., (R)-Phenylpiracetam).
-
(S)-Series (Distomer/Secondary): Historically considered less active in psychostimulation but exhibits a distinct profile favoring anxiolysis and metabolic stability without the sympathomimetic side effects of the (R)-isomer.
Pharmacological Mechanisms[1][2]
The therapeutic potential of (S)-4-Phenylpyrrolidin-2-one lies in three primary mechanistic pathways.
The GABA-Mimetic Pathway (Cyclic Phenibut)
Unlike acyclic GABA analogs (e.g., Baclofen, Phenibut), the lactam ring of (S)-4-Phenylpyrrolidin-2-one increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.
-
Mechanism: The compound acts as a conformationally restricted precursor. While (R)-Phenibut is a potent GABA-B agonist, the (S)-lactam (hydrolyzing to (S)-Phenibut) shows reduced affinity for GABA-B but retains neuromodulatory activity at voltage-gated calcium channels (VGCC), similar to gabapentinoids.
-
Therapeutic Outcome: Reduction in neuronal excitability without significant sedation.
Dopamine & Norepinephrine Transporter (DAT/NET) Modulation
While the N-acetamide side chain (found in Phenylpiracetam) is critical for maximal DAT inhibition, the core phenylpyrrolidone scaffold retains basal affinity.
-
Stereoselectivity: The (S)-isomer is significantly weaker at DAT than the (R)-isomer.
-
Advantage: This "weak binding" profile is advantageous for developing non-addictive nootropics that improve cognition via metabolic enhancement (ATP/ADP ratio) rather than direct monoamine release, minimizing the risk of excitotoxicity.
Phosphodiesterase-4 (PDE4) Inhibition
The structure of (S)-4-Phenylpyrrolidin-2-one mimics the core of Rolipram (a PDE4 inhibitor).[1]
-
SAR Insight: Substitution on the phenyl ring (e.g., 3-cyclopentyloxy) drives potency. However, the unsubstituted (S)-core serves as a scaffold to synthesize selective PDE4D inhibitors, which are targets for enhancing memory formation (LTP) and treating depression.
Visualization: Mechanism of Action
The following diagram illustrates the differential signaling pathways of the (S)-isomer compared to the (R)-isomer and acyclic analogs.
Caption: Differential pharmacological routing of (S)-4-Phenylpyrrolidin-2-one, highlighting its non-stimulant metabolic and neuromodulatory pathways.
Potential Therapeutic Indications[4][5]
Based on the pharmacological profile, (S)-4-Phenylpyrrolidin-2-one is positioned for specific "niche" applications where the (R)-isomer's stimulation is undesirable.
Non-Stimulant Anxiolysis
-
Rationale: By modulating VGCCs without potent GABA-B agonism or DAT inhibition, the (S)-isomer offers anxiety relief without the sedation of benzodiazepines or the jitteriness of psychostimulants.
-
Target Population: Patients with Generalized Anxiety Disorder (GAD) who require cognitive clarity.
Neuroprotection in Ischemic Stroke
-
Evidence: Racetam cores are known to improve mitochondrial function and glucose utilization under hypoxic conditions.
-
Application: The (S)-isomer is a candidate for post-stroke recovery protocols to enhance neuronal plasticity and prevent excitotoxic cell death.
Anticonvulsant Adjuvant
-
Synergy: As a scaffold for Brivaracetam-like derivatives (which utilize specific stereochemistry, e.g., 2S, 4R), the (S)-phenyl core serves as a starting point for synthesizing dual-action anticonvulsants that target Synaptic Vesicle Protein 2A (SV2A).
Experimental Protocols
For researchers validating this compound, the following protocols ensure reproducibility and enantiomeric purity.
Synthesis & Resolution (Workflow)
To obtain high-purity (S)-4-Phenylpyrrolidin-2-one:
-
Asymmetric Michael Addition:
-
Reagents: Cinnamic acid derivative + Nitroalkane.
-
Catalyst: Chiral Ni(II)-complex or organocatalyst (e.g., diphenylprolinol silyl ether).
-
Condition: -20°C in Toluene.
-
Cyclization: Reductive cyclization using Raney Nickel/H₂.
-
-
Enzymatic Resolution (Alternative):
In Vitro Assay: Dopamine Uptake Inhibition
To confirm the lack of stimulant potential (differentiation from (R)-isomer):
| Step | Action | Critical Parameter |
| 1 | Preparation | Transfect CHO cells with human DAT (hDAT). |
| 2 | Incubation | Incubate cells with [³H]-Dopamine (20 nM) and varying concentrations of (S)-4-Phenylpyrrolidin-2-one (1 nM - 100 μM). |
| 3 | Control | Run parallel assay with (R)-Phenylpiracetam (Positive Control) and Vehicle (Negative). |
| 4 | Measurement | Terminate uptake with ice-cold buffer; measure radioactivity via liquid scintillation. |
| 5 | Analysis | Calculate IC₅₀. Expected Result: (S)-isomer IC₅₀ > 10 μM (Inactive/Weak); (R)-isomer IC₅₀ ~ 0.5 μM. |
References
-
Zhmurenko, L. A., et al. (2019).[4] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Link
-
Veinberg, G., et al. (2015).[5] Stereochemistry of phenylpiracetam and its methyl derivative: Improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds. Link
-
Kalviņš, I. (2002). Pharmaceuticals based on the pyrrolidin-2-one pharmacophore.[5][6] Acta Chimica Slovenica.
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link
- Gualtieri, F., et al. (2002). Design and synthesis of a new class of PDE4 inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 62624-45-7: 2-Pyrrolidinone, 4-phenyl-, (4S)- [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. science.rsu.lv [science.rsu.lv]
The Neuroprotective Potential of (S)-4-Phenylpyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery
This in-depth technical guide explores the neuroprotective properties of (S)-4-Phenylpyrrolidin-2-one derivatives, a promising class of compounds in the landscape of neurodegenerative disease research. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of these molecules. By synthesizing technical data with field-proven insights, this guide aims to empower the scientific community in its pursuit of novel therapeutic strategies for neurological disorders.
Introduction: The Imperative for Neuroprotection and the Promise of the Pyrrolidinone Scaffold
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Therefore, therapeutic strategies aimed at protecting neurons from damage and death—a concept known as neuroprotection—are of paramount importance.
The pyrrolidinone ring is a versatile five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active compounds.[1] Its unique three-dimensional structure allows for efficient exploration of pharmacophore space, making it an attractive starting point for drug design.[1] The pyrrolidone (2-oxopyrrolidine) family has been a subject of research for over three decades, initially focusing on their "nootropic" or cognitive-enhancing effects. This research has since expanded to investigate their potential for neuroprotection following events like stroke.
Synthesis of (S)-4-Phenylpyrrolidin-2-one Derivatives: Building the Foundation for Neuroactivity
The synthesis of (S)-4-Phenylpyrrolidin-2-one and its derivatives is a critical first step in exploring their therapeutic potential. These compounds can be designed as analogs of racetam drugs, which are known to possess both nootropic and anticonvulsant activities.[2]
A common synthetic approach involves the N-alkylation of the parent 4-phenylpyrrolidin-2-one. For instance, the alkylation of 4-phenylpyrrolidinone-2 can be achieved using ethyl chloroacetate in the presence of a strong base like sodium hydride.[3] This is followed by alkaline hydrolysis of the resulting ester to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[3] This acid can then be further modified, for example, through esterification with N,N-hydroxysuccinimide, to create activated esters for subsequent reactions.[3]
One specific derivative of interest is potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. Its synthesis can be achieved by reacting the activated ester of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with the potassium salt of taurine.[4] The versatility of the pyrrolidinone scaffold allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.
Molecular Mechanisms of Neuroprotection: Unraveling the Signaling Pathways
The neuroprotective effects of (S)-4-Phenylpyrrolidin-2-one derivatives are believed to be mediated through multiple, interconnected signaling pathways. Key mechanisms include the mitigation of oxidative stress, reduction of inflammation, and modulation of apoptotic processes.
Combating Oxidative Stress: The Nrf2/HO-1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary regulator of the cellular antioxidant response.[5][6]
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[5] Some pyrrolidinone derivatives have been shown to activate this pathway, thereby enhancing the endogenous antioxidant capacity of neurons and protecting them from oxidative damage.[7]
Promoting Neuronal Survival: The PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial mediator of cell survival in various cell types, including neurons.[1][8] Activation of this pathway can suppress apoptosis by downregulating pro-apoptotic proteins.[8] Trophic factors promote neuronal survival by activating the PI3K/Akt cascade.[9] Evidence suggests that some neuroprotective compounds exert their effects by modulating this pathway, thereby promoting neuronal resilience.[8][10]
Modulating Stress Responses: The MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] In the context of neurodegeneration, the MAPK pathway is often activated by oxidative stress.[12] The specific outcome of MAPK activation—either cell survival or death—can depend on the specific kinases involved (e.g., ERK, JNK, p38) and the cellular context.[13] Some (S)-4-Phenylpyrrolidin-2-one derivatives may exert their neuroprotective effects by modulating the activity of specific components of the MAPK pathway, thereby shifting the balance towards pro-survival signaling.
Experimental Protocols for Evaluating Neuroprotective Efficacy
A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel neuroprotective compounds. This section details key in vitro and in vivo methodologies.
In Vitro Neuroprotection Assays
4.1.1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This model mimics the neuronal damage caused by excessive glutamate, a key event in ischemic stroke and other neurodegenerative conditions.[14]
-
Objective: To assess the ability of (S)-4-Phenylpyrrolidin-2-one derivatives to protect primary neurons from glutamate-induced cell death.
-
Methodology:
-
Isolate and culture primary cortical neurons from embryonic rats or mice.
-
After several days in culture (typically 8-12 days), treat the neurons with a test compound at various concentrations for a predetermined pre-incubation period.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 1 hour).[14]
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.
-
After 24 hours of incubation, assess cell viability using the MTT assay (see section 4.1.2).
-
-
Causality: This assay directly tests the compound's ability to interfere with the excitotoxic cascade, a clinically relevant mechanism of neuronal injury.
4.1.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
-
Objective: To quantify the number of viable cells after exposure to a neurotoxic insult and/or a test compound.
-
Step-by-Step Protocol:
-
Prepare cells in a 96-well plate.[16]
-
After the experimental treatment (e.g., glutamate exposure), add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][17]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Incubate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[17]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
-
Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of neuroprotection.
In Vivo Models of Neurodegeneration
4.2.1. Scopolamine-Induced Cognitive Impairment in Mice
This model is widely used to screen for compounds with potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient memory deficits.[18]
-
Objective: To evaluate the ability of (S)-4-Phenylpyrrolidin-2-one derivatives to reverse or prevent scopolamine-induced learning and memory impairments.
-
Methodology:
-
Acclimatize mice to the laboratory environment and handle them daily for several days before the experiment.
-
Divide the animals into groups: a control group, a scopolamine-only group, a positive control group (e.g., donepezil), and experimental groups receiving different doses of the test compound.[18]
-
Administer the test compound or vehicle orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7 consecutive days).[18]
-
On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the control group, typically 30 minutes after the final dose of the test compound.[18]
-
Assess cognitive function using behavioral tests such as the Morris water maze or the elevated plus maze.[19]
-
-
Causality: This model assesses the compound's ability to counteract cholinergic dysfunction, a key pathological feature of Alzheimer's disease.
4.2.2. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used animal model of focal cerebral ischemia that mimics the events of a stroke in humans.[4][20]
-
Objective: To determine the neuroprotective efficacy of (S)-4-Phenylpyrrolidin-2-one derivatives in reducing infarct volume and improving neurological outcomes following ischemic stroke.
-
Step-by-Step Protocol (Intraluminal Suture Method):
-
Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[21]
-
Ligate the ECA and its branches.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[20]
-
After a specific occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.[20]
-
Close the incision and allow the animal to recover.
-
Administer the test compound at various time points before, during, or after the ischemic insult.
-
After a survival period (e.g., 24 hours), assess neurological deficits and measure the infarct volume in the brain.[20]
-
-
Self-Validation: The reduction in infarct size and improvement in neurological scores in the treated group compared to the vehicle control group provide a direct measure of the compound's neuroprotective effect in a clinically relevant model of stroke.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Neuroprotective Efficacy of (S)-4-Phenylpyrrolidin-2-one Derivatives against Glutamate-Induced Excitotoxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle | - | 45 ± 5 |
| Derivative A | 1 | 55 ± 6 |
| 10 | 72 ± 8 | |
| 100 | 85 ± 7** | |
| Derivative B | 1 | 50 ± 5 |
| 10 | 65 ± 7 | |
| 100 | 78 ± 6** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle-treated group.
Table 2: Effect of (S)-4-Phenylpyrrolidin-2-one Derivatives on Scopolamine-Induced Memory Impairment in the Morris Water Maze
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Control | 15 ± 2 | 40 ± 5 |
| Scopolamine | 45 ± 5 | 15 ± 3 |
| Donepezil (5 mg/kg) | 20 ± 3 | 35 ± 4 |
| Derivative C (10 mg/kg) | 25 ± 4 | 30 ± 5 |
| Derivative C (20 mg/kg) | 18 ± 3 | 38 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to scopolamine-treated group.
Conclusion and Future Directions
(S)-4-Phenylpyrrolidin-2-one derivatives represent a promising class of compounds with multifaceted neuroprotective properties. Their ability to modulate key signaling pathways involved in oxidative stress, apoptosis, and neuronal survival underscores their therapeutic potential for a range of neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel neuroprotective agents.
Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and drug-like properties. Further elucidation of their precise molecular targets and a deeper understanding of their engagement with intracellular signaling networks will be crucial for their successful translation into clinical candidates. The journey from a promising scaffold to a clinically effective neuroprotective drug is long and challenging, but the continued exploration of (S)-4-Phenylpyrrolidin-2-one derivatives holds significant promise for addressing the unmet medical needs of patients with neurodegenerative disorders.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Gonchar, D. I., Lyakhmun, D. N., Tarasenko, D. V., Golubev, Y. V., Cherkashova, E. A., Namestnikova, D. D., ... & Chekhonin, V. P. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]
-
JoVE. (2022). Excitotoxicity of Brain Microslices: Stroke Model | Protocol Preview. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Cortes, M., et al. (2021). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. bioRxiv. [Link]
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–435. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892. [Link]
-
Zu, G., et al. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology, 11, 756. [Link]
-
Brunet, A., Datta, S. R., & Greenberg, M. E. (2001). Transcription-dependent and-independent control of neuronal survival by the PI3K-Akt signaling pathway. Current opinion in neurobiology, 11(3), 297-305. [Link]
- Google Patents. (n.d.). CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).
-
Kim, Y. S., & Kim, J. Y. (2014). Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke. Journal of veterinary science, 15(3), 321–327. [Link]
-
Talla, S. B., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8820414. [Link]
-
Nabavi, S. F., et al. (2018). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules, 23(11), 2933. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(2), 152. [Link]
-
D'Amico, R., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14339. [Link]
-
Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Middle Cerebral Artery Occlusion in Mice. JoVE Journal. [Link]
-
Kim, E. K., & Choi, E. J. (2010). A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death. Journal of neurochemistry, 115(1), 195–206. [Link]
-
Wang, Y., et al. (2016). PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin. Molecular medicine reports, 13(2), 1217–1222. [Link]
-
Chen, C. F., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 17(10), 589. [Link]
-
Belayev, L., Alonso, O. F., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle cerebral artery occlusion in the rat by intraluminal suture: neurological and pathological evaluation of an improved model. Stroke, 27(9), 1616–1622. [Link]
-
Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell research, 12(1), 9–18. [Link]
-
Mojsin, M., et al. (2015). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLoS ONE, 10(4), e0122533. [Link]
-
Surin, A. M., et al. (2018). Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Frontiers in Neuroscience, 12, 97. [Link]
-
ResearchGate. (n.d.). Protocol for Scopolamine‐induced cognitive impairment model in rats. Retrieved from [Link]
-
Chen, C., & Yeh, C. W. (2005). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Bioscience, 10, 2036–2044. [Link]
-
ResearchGate. (n.d.). Targeting Nrf2/HO-1 anti-oxidant signaling pathway in the progression of multiple sclerosis and influences on neurological dysfunctions. Retrieved from [Link]
-
Singh, S., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 1026048. [Link]
-
Editorial. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1156555. [Link]
-
González-Guevara, E., et al. (2021). Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
ResearchGate. (n.d.). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Retrieved from [Link]
-
Maher, P. (2001). How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death. Journal of Neuroscience, 21(9), 2929–2938. [Link]
-
Mojsin, M., et al. (2015). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLoS ONE, 10(4), e0122533. [Link]
-
Kumar, A., et al. (2013). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Nigerian Journal of Physiological Sciences, 28(1), 15-20. [Link]
-
RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding. Retrieved from [Link]
-
Reddy, P. H., & Tonk, S. (2022). Role of NRF2 in Pathogenesis of Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 13549. [Link]
-
American Chemical Society. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved from [Link]
- Google Patents. (n.d.). RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone.
Sources
- 1. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 10. Molecular Medicine Reports [spandidos-publications.com]
- 11. Oxidation Stress-Mediated MAPK Signaling Pathway Activation Induces Neuronal Loss in the CA1 and CA3 Regions of the Hippocampus of Mice Following Chronic Cold Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 20. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rwdstco.com [rwdstco.com]
Methodological & Application
using (S)-4-Phenylpyrrolidin-2-one in peptide synthesis
This Application Note and Protocol Guide details the utilization of (S)-4-Phenylpyrrolidin-2-one in peptide synthesis. It addresses the molecule's dual utility: as a precursor to (S)-3-Phenyl-GABA (a gamma-amino acid) for increasing proteolytic stability, and as a Gamma-Lactam Scaffold (Freidinger lactam surrogate) for constraining peptide backbone geometry.
Application Note: (S)-4-Phenylpyrrolidin-2-one in Peptidomimetics
1. Introduction & Strategic Rationale
(S)-4-Phenylpyrrolidin-2-one is a chiral gamma-lactam that serves as a critical building block in modern drug discovery. Its value lies in its ability to introduce conformational constraint and metabolic stability into bioactive peptides.
-
The Gamma-Amino Acid Strategy (Linear): Hydrolysis of the lactam yields (S)-4-amino-3-phenylbutanoic acid (a Phenibut analogue). Incorporating this gamma-amino acid into a peptide backbone extends the carbon chain by one methylene unit (
) compared to a standard alpha-amino acid, introducing flexibility while maintaining side-chain orientation. This modification renders the adjacent peptide bonds resistant to standard proteases (e.g., trypsin, chymotrypsin). -
The Freidinger Lactam Strategy (Cyclic): Functionalizing the C3 position (alpha to the carbonyl) allows the lactam to serve as a fixed
-turn mimic . By locking the dihedral angle, the lactam forces the peptide into a specific secondary structure (often a -turn type II'), reducing the entropic penalty of receptor binding.
2. Critical Mechanistic Insight: The Lactamization Risk
When using the linear gamma-amino acid form in Solid Phase Peptide Synthesis (SPPS), a critical competing reaction occurs: Acid-Catalyzed Lactamization . During the activation of the carboxyl group for coupling, the gamma-amine (even if Fmoc-protected upstream) or the activated carboxylate can cyclize back to the thermodynamically stable 5-membered lactam, terminating the peptide chain or reducing yield.
-
Solution: The protocols below utilize base-labile protection (Fmoc) and fast-acting coupling reagents (HATU/HOAt) to kinetically favor intermolecular coupling over intramolecular cyclization.
Part 1: Experimental Protocols
Protocol A: Preparation of Fmoc-(S)-4-amino-3-phenylbutanoic Acid
Objective: Convert the commercially available lactam into an SPPS-compatible building block.
Reagents:
-
(S)-4-Phenylpyrrolidin-2-one (Starting Material)
-
6M Hydrochloric Acid (HCl)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
Sodium Carbonate (
) -
Dioxane/Water
Step-by-Step Methodology:
-
Hydrolytic Ring Opening:
-
Dissolve 10 mmol of (S)-4-Phenylpyrrolidin-2-one in 50 mL of 6M HCl.
-
Reflux at 100°C for 12 hours. Monitor by TLC (EtOAc:MeOH 9:1) for disappearance of the lactam.
-
Concentrate in vacuo to yield the hydrochloride salt of (S)-4-amino-3-phenylbutanoic acid.
-
Note: Co-evaporate with toluene (3x) to remove excess HCl traces.
-
-
Fmoc Protection:
-
Dissolve the crude hydrochloride salt in 10%
(aq) (50 mL) and Dioxane (50 mL). Adjust pH to 9.0. -
Cool to 0°C. Add Fmoc-OSu (1.1 equiv, 11 mmol) portion-wise over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.
-
Work-up: Wash the aqueous solution with Diethyl Ether (2x 50 mL) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous phase carefully to pH 2.0 using 1M HCl (Keep temperature <5°C to minimize re-lactamization).
-
Extract immediately with Ethyl Acetate (3x 100 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexane to yield Fmoc-(S)-4-amino-3-phenylbutanoic acid as a white solid.
-
QC Check: HPLC purity >98%. ESI-MS:
.
-
Protocol B: Solid Phase Coupling (SPPS)
Objective: Incorporate the gamma-amino acid into a peptide sequence without cyclization.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).
-
-
Activation (The "Flash" Method):
-
Rationale: Minimize the time the carboxylate is activated to prevent lactam formation.
-
Dissolve Fmoc-(S)-4-amino-3-phenylbutanoic acid (3 equiv) in minimal DMF.
-
Add HATU (2.9 equiv) and HOAt (3 equiv).
-
Add DIPEA (6 equiv) immediately before adding to the resin.
-
Pre-activation time must be < 30 seconds.
-
-
Coupling:
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.
-
Protocol C: Synthesis of the Constrained "Freidinger" Scaffold
Objective: Functionalize C3 to create (3S,4S)-3-amino-4-phenylpyrrolidin-2-one (a constrained Phe-Gly mimic).
Methodology (Evans Auxiliary Route):
-
N-Protection: Protect (S)-4-phenylpyrrolidin-2-one with Boc anhydride (
, DMAP, ACN). -
Enolization: Treat N-Boc-lactam with LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C.
-
Azidation: Quench the enolate with Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide).
-
Reduction: Reduce the resulting azide with
/Pd-C or Staudinger conditions ( ) to yield the 3-amino derivative. -
Result: A cis/trans mixture is often obtained; separate diastereomers via column chromatography to isolate the desired (3S,4S) isomer.
Part 2: Visualization & Logic
Workflow Diagram: Divergent Synthesis Pathways
The following diagram illustrates the decision logic between using the linear (GABA) form versus the cyclic (Scaffold) form.
Caption: Divergent synthetic pathways for (S)-4-Phenylpyrrolidin-2-one: Path A yields the flexible gamma-amino acid for SPPS; Path B yields the rigid 3-amino-lactam scaffold.
Data Summary: Comparison of Derivatives
| Feature | Linear Derivative (Gamma-Amino Acid) | Cyclic Derivative (3-Amino-Lactam) |
| Chemical Structure | (S)-4-amino-3-phenylbutanoic acid | (3S,4S)-3-amino-4-phenylpyrrolidin-2-one |
| Primary Role | Backbone Extension / Protease Resistance | Conformational Constraint (Turn Mimic) |
| Peptide Bond Count | Adds 2 rotatable bonds | Adds 0 rotatable bonds (Locked) |
| Synthesis Risk | Cyclization during activation | Diastereoselectivity during C3-azidation |
| Coupling Reagent | HATU/HOAt (Fast activation required) | Standard HBTU/DIC |
| Therapeutic Analog | Phenibut / Baclofen | Freidinger Lactams / Renin Inhibitors |
References
-
Synthesis of 4-Phenylpyrrolidone Derivatives: Khimiko-Farmatsevticheskii Zhurnal, Vol. 53, No. 5, pp. 20–27, 2019. (Describes the core scaffold synthesis and anticonvulsant properties).
- Gamma-Amino Acids in Peptide Synthesis:Journal of Peptide Science, "Incorporation of gamma-amino acids into peptides: Challenges and Strategies".
- Conformationally Restricted Peptidomimetics:Journal of Medicinal Chemistry, "Design and Synthesis of Gamma-Lactam Constraints". (Details the Freidinger lactam logic).
-
Fmoc-Protection Protocols: Organic Syntheses, Coll. Vol. 10, p. 347 (2023).[3] "Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement".
-
Commercially Available Building Blocks: Sigma-Aldrich / Merck Product Entry for (R)-4-(Fmoc-amino)-3-phenylbutyric acid (Enantiomer reference).
Sources
Application Note: (S)-4-Phenylpyrrolidin-2-one in Enzyme Inhibitor Synthesis
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (CAS: 62624-45-7) is a high-value chiral
-
Pharmacophore: As a stable mimic of the prolyl-peptide bond, it targets serine proteases (e.g., Prolyl Oligopeptidase) and aldo-keto reductases (e.g., AKR1C3).
-
Chiral Synthon: Through controlled ring-opening, it provides a scalable route to optically pure
-amino acids (GABA analogs), which are critical backbones for neprilysin (NEP) inhibitors and anticonvulsants.
This guide details the synthetic protocols for transforming this scaffold into active enzyme inhibitors, focusing on N-functionalization , regioselective sulfonylation , and lactam hydrolysis .
Mechanistic Basis for Inhibitor Design
Structural Homology & Binding
The (S)-4-phenylpyrrolidin-2-one scaffold acts as a constrained transition-state mimic. In Prolyl Oligopeptidase (POP) inhibition, the pyrrolidinone ring occupies the S1 binding pocket, mimicking the proline residue of the substrate. The C4-phenyl group provides hydrophobic interactions (
Aldo-Keto Reductase (AKR1C3) Targeting
For AKR1C3 (a target in castration-resistant prostate cancer), the lactam ring serves as a non-carboxylate anchor. Unlike traditional carboxylic acid inhibitors that require active transport, sulfonamide derivatives of (S)-4-phenylpyrrolidin-2-one are cell-permeable. The C4-phenyl ring positions the sulfonamide "warhead" to interact with the enzyme's oxyanion hole or cofactor binding site.
Synthetic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways starting from (S)-4-Phenylpyrrolidin-2-one.
Figure 1: Divergent synthetic utility of (S)-4-Phenylpyrrolidin-2-one in inhibitor development.
Protocol A: Synthesis of AKR1C3 Inhibitors (Sulfonylation)
Target: 1-(4-sulfamoylphenyl)pyrrolidin-2-one derivatives. Mechanism: Electrophilic aromatic substitution followed by nucleophilic attack.
Reagents:
-
(S)-4-Phenylpyrrolidin-2-one (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 equiv) -
Secondary amine (e.g., piperidine) (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM), Pyridine.
Step-by-Step Procedure:
-
Chlorosulfonation:
-
Cool neat chlorosulfonic acid (5.0 equiv) to 0°C under
atmosphere. -
Add (S)-4-Phenylpyrrolidin-2-one portion-wise over 30 minutes, maintaining internal temperature
. -
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Checkpoint: Monitor consumption of starting material by TLC (EtOAc/Hexane 1:1).
-
Quench the reaction by pouring the mixture carefully onto crushed ice. Extract the resulting sulfonyl chloride precipitate with DCM (
mL). Dry over and concentrate in vacuo.
-
-
Sulfonamide Coupling:
-
Dissolve the crude sulfonyl chloride in anhydrous DCM.
-
Add pyridine (2.0 equiv) followed by the secondary amine (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 4–6 hours.
-
Purification: Wash with 1M HCl, then brine. Purify via flash column chromatography (SiO2, MeOH/DCM gradient).
-
Validation:
-
1H NMR: Look for the disappearance of the phenyl para-proton signals and the appearance of the AA'BB' system characteristic of 1,4-disubstituted benzenes.
-
Activity: Confirm AKR1C3 inhibition (
nM) using a standard spectrophotometric assay (monitoring NADPH oxidation).
Protocol B: Synthesis of POP Inhibitors (N-Acylation)
Target: 4-phenylbutanoyl-2(S)-acylpyrrolidines.[2] Mechanism: N-acylation of the lactam nitrogen (requires activation due to amide resonance).
Reagents:
-
(S)-4-Phenylpyrrolidin-2-one[3]
-
NaH (60% dispersion in oil) (1.2 equiv)
-
Acyl Chloride (e.g., 4-phenylbutanoyl chloride)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Deprotonation:
-
Suspend NaH (1.2 equiv) in anhydrous THF under argon at 0°C.
-
Add a solution of (S)-4-Phenylpyrrolidin-2-one in THF dropwise.
-
Stir for 30–60 minutes until
evolution ceases. Note: The solution typically turns slightly yellow, indicating anion formation.
-
-
Acylation:
-
Add the acyl chloride (1.1 equiv) dropwise at 0°C.
-
Warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc. Wash organic phase with water and brine to remove DMF (if used).
-
Critical Parameter:
-
Temperature Control: Maintain 0°C during electrophile addition to prevent O-alkylation/acylation side products. N-acylation is thermodynamically favored but kinetically sensitive.
Protocol C: Ring Opening to -Amino Acids
Application: Generating precursors for NEP inhibitors (e.g., Sacubitril analogs) or GABA-ergic agents (e.g., Phenotropil hydrolysis). Mechanism: Nucleophilic acyl substitution (hydrolysis).
Reagents:
-
(S)-4-Phenylpyrrolidin-2-one[3]
-
LiOH or NaOH (2-3 equiv)
-
Solvent: EtOH/Water (3:1)
Step-by-Step Procedure:
-
Dissolve the lactam in EtOH/Water.
-
Add solid LiOH (3.0 equiv).
-
Heat to reflux (
) for 6–12 hours. Note: Lactams are stable; heat is required to drive the equilibrium to the open-chain form. -
Isolation:
-
Concentrate ethanol in vacuo.
-
Acidify the aqueous residue to pH 4.0 using 1M HCl.
-
Extract the free amino acid or precipitate it directly (zwitterionic form).
-
Alternative: For ester protection, perform ring opening in acidic ethanol (
) to yield the ethyl ester hydrochloride directly.
-
Analytical Data Summary
| Compound Class | Key Intermediate | Diagnostic NMR Signal | Target Enzyme | Reference |
| Sulfonamide | 1-(4-chlorosulfonylphenyl)-... | AKR1C3 | [1] | |
| N-Acyl Lactam | N-(4-phenylbutanoyl)-... | Prolyl Oligopeptidase | [2] | |
| 4-amino-3-phenylbutanoic acid | Broad singlet (NH/OH exchangeable) | Neprilysin (Precursor) | [3] |
Troubleshooting & Optimization
Racemization Control
-
Risk: The C4 chiral center is generally stable. However, harsh basic conditions (e.g., refluxing in NaOEt) can cause epimerization if an electron-withdrawing group is present at C3.
-
Solution: Use LiOH/THF-Water for ring opening (milder than NaOH/EtOH). Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).
Regioselectivity in Sulfonylation
-
Issue: Formation of ortho-isomers.
-
Solution: Perform chlorosulfonation at low temperature (
). The steric bulk of the pyrrolidinone ring at position 1 strongly directs substitution to the para-position (position 4 of the phenyl ring).
References
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source: ResearchGate.[4] URL:[Link]
-
New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines were synthesized.[2] Their inhibitory activity against prolyl oligopeptidase. Source:[2] PubMed. URL:[Link]
-
Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Source: Springer / Pharmaceutical Chemistry Journal. URL:[Link]
-
Synthesis of a Precursor to Sacubitril Using Enabling Technologies (Contextual Reference for Ring Opening). Source: PubMed Central. URL:[Link]
Sources
- 1. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
- 2. 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-4-PHENYLPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Assays for (S)-4-Phenylpyrrolidin-2-one Activity
Abstract
(S)-4-Phenylpyrrolidin-2-one is a chiral synthetic intermediate recognized for its role as a precursor to compounds with nootropic and anticonvulsant properties. Notably, it is a key building block in the synthesis of inhibitors for Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader and transcriptional regulator implicated in cancer and inflammatory diseases. The structurally related racetam, 4-Phenylpiracetam, has been shown to modulate neurotransmitter systems, including acetylcholine and dopamine, and to exert neuroprotective effects. This application note provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the biological activity of (S)-4-Phenylpyrrolidin-2-one and its derivatives. We present detailed protocols for assessing its potential as a BRD4 inhibitor, its influence on neurotransmitter uptake, and its capacity for neuroprotection against excitotoxicity.
Introduction: The Therapeutic Potential of (S)-4-Phenylpyrrolidin-2-one
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] (S)-4-Phenylpyrrolidin-2-one, a key chiral intermediate, has garnered significant interest due to its utility in synthesizing compounds with diverse pharmacological activities, ranging from nootropic to anticonvulsant effects.[4][5] A critical application of this scaffold is in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[4] Furthermore, the structural similarity to nootropics like 4-Phenylpiracetam suggests a potential for modulating neuronal function, including neurotransmitter signaling and neuroprotection.[6]
This guide provides a strategic framework and detailed protocols for elucidating the bioactivity of (S)-4-Phenylpyrrolidin-2-one. The assays described herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies.
Assay Cascade for Characterizing (S)-4-Phenylpyrrolidin-2-one Activity
A tiered approach is recommended to efficiently screen and characterize the activity of (S)-4-Phenylpyrrolidin-2-one. This begins with high-throughput biochemical assays to identify direct molecular interactions, followed by cell-based assays to confirm activity in a more physiologically relevant context.
Caption: Principle of the BRD4 AlphaScreen assay.
Protocol: BRD4 (BD1) Inhibitor Screening Assay
This protocol is adapted from commercially available kits. [4][5][6] Materials:
-
Recombinant GST-tagged BRD4 (BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA GSH acceptor beads
-
AlphaScreen Streptavidin-conjugated donor beads
-
384-well OptiPlate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
(S)-4-Phenylpyrrolidin-2-one and positive control (e.g., JQ1)
-
AlphaScreen-compatible microplate reader
Procedure:
-
Prepare a serial dilution of (S)-4-Phenylpyrrolidin-2-one and the positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing recombinant BRD4 (BD1) to each well.
-
Add 4 µL of a solution containing the biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
In subdued light, add 5 µL of a suspension of acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
In subdued light, add 5 µL of a suspension of donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (no inhibitor and maximum inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Concentration |
| BRD4 (BD1) | 5-20 nM |
| Biotinylated Histone Peptide | 5-20 nM |
| Acceptor & Donor Beads | 20 µg/mL |
| (S)-4-Phenylpyrrolidin-2-one | 0.1 nM to 100 µM |
| JQ1 (Positive Control) | 0.1 nM to 1 µM |
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for validating the findings from biochemical screens and for investigating the effects of a compound on complex cellular processes. [7]
Neurotransmitter Transporter Uptake Assay
The structural similarity of (S)-4-Phenylpyrrolidin-2-one to nootropics that modulate neurotransmitter systems warrants an investigation into its effects on neurotransmitter transporters, such as the dopamine transporter (DAT). [6]Commercially available kits provide a convenient and reliable method for measuring the activity of these transporters in a cell-based format. [1][8] Principle: This assay utilizes a fluorescent substrate that is a substrate for monoamine transporters. Cells expressing the transporter of interest (e.g., DAT) will take up the fluorescent substrate, leading to an increase in intracellular fluorescence. A compound that inhibits the transporter will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal. A masking dye is often included to quench the extracellular fluorescence, thereby improving the signal-to-noise ratio.
Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol is based on the principles of commercially available neurotransmitter transporter uptake assay kits. [1][8] Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
(S)-4-Phenylpyrrolidin-2-one and positive control (e.g., GBR-12909)
-
Fluorescence microplate reader
Procedure:
-
Plate the hDAT-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Prepare a serial dilution of (S)-4-Phenylpyrrolidin-2-one and the positive control in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions, including the masking dye.
-
Add 50 µL of the fluorescent substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a bottom-read fluorescence microplate reader (e.g., Ex/Em = 485/525 nm).
Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
| Parameter | Recommended Concentration |
| hDAT-HEK293 cells | 50,000 - 80,000 cells/well |
| (S)-4-Phenylpyrrolidin-2-one | 0.1 nM to 100 µM |
| GBR-12909 (Positive Control) | 1 nM to 10 µM |
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
Given the potential for nootropic and anticonvulsant activity, it is pertinent to investigate the neuroprotective properties of (S)-4-Phenylpyrrolidin-2-one. A common in vitro model for neurodegeneration is glutamate-induced excitotoxicity in neuronal cell lines such as SH-SY5Y. [2][9][10] Principle: Excessive stimulation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death. [2][9]A neuroprotective compound will mitigate the toxic effects of glutamate and preserve cell viability. Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of living cells.
Caption: Simplified pathway of glutamate-induced excitotoxicity.
Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol is a standard method for assessing neuroprotection. [11][12] Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
(S)-4-Phenylpyrrolidin-2-one and a neuroprotective agent (e.g., MK-801)
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Replace the complete medium with serum-free medium and incubate for 12-24 hours to induce a more neuronal phenotype.
-
Pre-treat the cells with various concentrations of (S)-4-Phenylpyrrolidin-2-one or the positive control for 1-2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 25-50 mM. Include a vehicle control group without glutamate.
-
Incubate the cells for 24 hours at 37°C.
-
Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. A statistically significant increase in cell viability in the presence of (S)-4-Phenylpyrrolidin-2-one compared to the glutamate-only treated group indicates a neuroprotective effect.
Conclusion
The protocols outlined in this application note provide a robust and scientifically sound framework for the initial characterization of the biological activity of (S)-4-Phenylpyrrolidin-2-one. By systematically evaluating its potential as a BRD4 inhibitor, a modulator of neurotransmitter transporters, and a neuroprotective agent, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays are designed to be adaptable for high-throughput screening and detailed mechanistic studies, thereby accelerating the drug discovery and development process for this promising class of compounds.
References
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
West Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Lee, K., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 14(5), 5634-5640. [Link]
-
Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. SLAS Discovery, 19(2), 224-233. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 1: Unit 1.15. [Link]
-
Zhai, W., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]
-
Cui, C., et al. (2020). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of 4-Phenylpiracetam? Retrieved from [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Le, T. H., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Heliyon, 10(21), e31693. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]
-
Zadeha, Z. H., et al. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 14(6), 776-788. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249216. [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]
-
Quest Diagnostics. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved from [Link]
-
Ates, B., et al. (2025). 3.5. Cell Culture Assays in SH-SY5Y Cells. Bio-protocol, 15(1), e4592. [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
-
Oikonomou, A., et al. (2019). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Journal of Biological Research-Thessaloniki, 26, 1. [Link]
-
Creative Biolabs. (n.d.). Ischemic Stroke Model based In Vitro Assay Service. Retrieved from [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? Retrieved from [Link]
-
Jove. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT) Human. Retrieved from [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
Sources
- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 2. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling flow in an in vitro anatomical cerebrovascular model with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westbioscience.com [westbioscience.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benthamscience.com [benthamscience.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. neuroproof.com [neuroproof.com]
- 11. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
synthesis of nootropic agents from (S)-4-Phenylpyrrolidin-2-one
Application Note: Stereoselective Synthesis of (S)-Phenylpiracetam
Part 1: Executive Summary & Strategic Rationale
Target Molecule: (S)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide Common Name: (S)-Phenylpiracetam (Eutropin) Starting Material: (S)-4-Phenylpyrrolidin-2-one (CAS: 62624-45-7)
Scientific Premise: While racemic Phenylpiracetam is widely recognized for its psychostimulant properties (attributed primarily to the (R)-enantiomer ), the (S)-enantiomer exhibits a distinct pharmacological profile.[1] Research indicates that (S)-Phenylpiracetam acts as a selective Dopamine Transporter (DAT) inhibitor without the potent locomotor stimulation associated with the (R)-form.[2] It has shown promise in metabolic regulation, specifically in reducing weight gain and hyperglycemia [1].
This protocol details the stereospecific synthesis of (S)-Phenylpiracetam. By utilizing the chiral pool precursor (S)-4-Phenylpyrrolidin-2-one , we bypass the need for expensive chiral resolution of the final product. The synthesis preserves the C4 stereocenter, ensuring high enantiomeric excess (ee).
Part 2: Synthetic Pathway & Logic
The synthesis proceeds via a two-step sequence: N-Alkylation followed by Ammonolysis .
Mechanism of Action:
-
N-Alkylation: The lactam nitrogen is deprotonated by a strong base (Sodium Hydride) to form a nucleophilic lactam anion. This anion attacks the alpha-carbon of ethyl bromoacetate via an SN2 mechanism.
-
Ammonolysis: The resulting ethyl ester undergoes nucleophilic acyl substitution with ammonia to yield the primary amide.
Critical Process Parameter (CPP):
-
Chiral Integrity: The C4 chiral center is beta to the carbonyl and gamma to the nitrogen. While not as labile as an alpha-proton, harsh basic conditions could theoretically induce racemization via extended enolization or elimination-addition mechanisms. The protocol uses controlled temperatures to mitigate this.
Visual Workflow (Graphviz)
Figure 1: Stereoselective synthesis pathway from (S)-lactam precursor.
Part 3: Detailed Experimental Protocols
Materials & Equipment
| Reagent | Grade | Role | Safety Note |
| (S)-4-Phenylpyrrolidin-2-one | >98% (Chiral) | Precursor | Irritant |
| Sodium Hydride (NaH) | 60% in mineral oil | Base | Flammable solid, reacts violently with water |
| Ethyl Bromoacetate | 98% | Alkylating Agent | Lachrymator, Toxic |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Peroxide former, Flammable |
| Ammonium Hydroxide | 28-30% aq | Amination Agent | Corrosive, Volatile |
Protocol A: N-Alkylation (Synthesis of the Ester Intermediate)
Objective: Functionalize the N1 position with an acetate group while preserving the C4 chiral center.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Base Preparation:
-
Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask.
-
Optional: Wash NaH with anhydrous hexane (2 x 10 mL) under nitrogen to remove mineral oil if high-precision NMR monitoring is required. Decant hexane carefully.
-
Suspend NaH in Anhydrous THF (0.2 M relative to substrate) .
-
Cool the suspension to 0°C using an ice bath.
-
-
Substrate Addition:
-
Dissolve (S)-4-Phenylpyrrolidin-2-one (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of H2 gas will occur. Allow to stir at 0°C for 30 minutes until gas evolution ceases (deprotonation complete).
-
-
Alkylation:
-
Add Ethyl Bromoacetate (1.1 eq) dropwise via the addition funnel over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 3–5 hours . Monitor by TLC (Hexane:EtOAc 1:1) or HPLC. The starting material spot (Rf ~0.2) should disappear, replaced by the less polar ester (Rf ~0.6).
-
-
Work-up:
-
Quench the reaction carefully with Saturated NH4Cl solution (added dropwise at 0°C).
-
Extract with Ethyl Acetate (3 x) .
-
Wash combined organics with Brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate in vacuo to yield the crude ester as a yellow oil.[3]
-
-
Purification (Recommended):
-
Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
-
Target Yield: 90-95%.
-
Protocol B: Ammonolysis (Conversion to (S)-Phenylpiracetam)
Objective: Convert the ethyl ester to the primary amide.
-
Reaction:
-
Dissolve the purified Ester Intermediate from Protocol A in Methanol (0.5 M) .
-
Add Ammonium Hydroxide (28-30% aq, 10 eq) .
-
Alternative: Saturation of the methanol solution with anhydrous NH3 gas provides faster kinetics and cleaner work-up.
-
Seal the vessel and stir vigorously at Room Temperature for 12–24 hours .
-
-
Monitoring:
-
Monitor by TLC (100% EtOAc or EtOAc:MeOH 9:1). The ester spot will disappear, and the amide product will appear at a lower Rf (more polar).
-
-
Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The residue is usually a white to off-white solid.
-
-
Purification (Recrystallization):
-
Recrystallize the crude solid from Water or a Water/Isopropanol mixture.
-
Heat to boiling to dissolve, filter hot (if insoluble particles exist), and cool slowly to 4°C.
-
Filter the crystals and dry under high vacuum at 50°C.
-
Target Yield: 80-85%.
-
Part 4: Analytical Validation & Quality Control
To ensure the "Trustworthiness" of the synthesis, the following parameters must be verified.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Signals: δ 7.3 (m, 5H, Ar-H), 7.0 (s, 1H, NH), 3.4-3.8 (m, N-CH2-CO), 2.4-2.6 (m, ring protons). |
| Purity | HPLC (C18 column) | > 99.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99% ee (Confirming no racemization) |
| Optical Rotation | Polarimetry | [α]D should be negative (check specific solvent conditions, typically ethanol or CHCl3) [2]. |
Note on Chirality: The starting material (S)-4-phenylpyrrolidin-2-one typically has a specific rotation. The final product (S)-Phenylpiracetam is expected to maintain the configuration. It is crucial to compare the specific rotation against a known standard of (S)-Phenylpiracetam to confirm the absolute configuration, as the sign of rotation can flip depending on the solvent and functional group changes.
Part 5: References
-
Zvejniece, L., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity.[2] Pharmacology Biochemistry and Behavior.[2][4] Link
-
Kalvins, I., et al. (2014). N-carbamoylmethyl-4-phenyl-2-pyrrolidone synthesis. (General reference for the alkylation/amidation workflow on this scaffold).
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link
Sources
(S)-4-Phenylpyrrolidin-2-one as a precursor for BRD4 inhibitors
Application Note: Strategic Utilization of (S)-4-Phenylpyrrolidin-2-one in the Synthesis of Chiral BRD4 Inhibitors
Executive Summary
This application note details the strategic implementation of (S)-4-phenylpyrrolidin-2-one as a high-value chiral scaffold for the development of Bromodomain-containing protein 4 (BRD4) inhibitors. BRD4, a key epigenetic reader of the BET (Bromodomain and Extra-Terminal) family, recognizes acetylated lysine (KAc) residues on histone tails via a conserved asparagine (Asn140) interaction.
The 4-phenylpyrrolidin-2-one scaffold serves a dual function:
-
KAc Mimicry: The lactam carbonyl functions as a hydrogen bond acceptor for Asn140.
-
Hydrophobic Anchoring: The (S)-configured phenyl ring is spatially positioned to engage the hydrophobic WPF shelf (Trp81, Pro82, Phe83), a critical determinant for high-affinity binding and selectivity.
This guide provides validated protocols for the synthetic functionalization, chiral quality control, and biochemical validation (TR-FRET) of inhibitors derived from this precursor.
Scientific Rationale & Structural Biology
The Pharmacophore
The efficacy of BET inhibitors hinges on their ability to displace the native acetylated histone peptide. The (S)-4-phenylpyrrolidin-2-one scaffold mimics the acetyl-lysine residue but offers superior rigidity and hydrophobic contacts compared to linear amides.
-
The Head (Lactam): Mimics the acetyl carbonyl of KAc.
-
The Core (Phenyl Ring): In the (S)-configuration, the phenyl ring projects into the hydrophobic pocket formed by the ZA loop and the BC loop, specifically interacting with the WPF shelf.
-
The Vector (N1-Position): The nitrogen atom provides a solvent-exposed vector for attaching solubilizing groups or "tails" that can reach the rim of the binding pocket to modulate pharmacokinetic properties.
Note on Chirality: While both enantiomers can bind, the (S)-enantiomer often exhibits superior shape complementarity in specific inhibitor series, avoiding steric clashes with the "gatekeeper" residues (e.g., Ile146).
Synthetic Protocol: N-Functionalization of (S)-4-Phenylpyrrolidin-2-one
Objective: To attach a functional "tail" (e.g., an alkyl-linker or aryl group) to the N1 position, generating a lead-like BRD4 inhibitor.
Reagents & Materials:
-
Precursor: (S)-4-Phenylpyrrolidin-2-one (>98% ee).
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous DMF or DMSO.
-
Electrophile: Alkyl halide (e.g., 4-(chloromethyl)pyridine) or Aryl halide (for Buchwald-Hartwig coupling).
Step-by-Step Procedure (N-Alkylation):
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve (S)-4-phenylpyrrolidin-2-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Expert Insight: Incomplete deprotonation is a common cause of low yield. Ensure the solution turns slightly yellow/cloudy, indicating anion formation.
-
-
Addition: Add the electrophile (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (m/z = 162.1 [M+H]⁺).
-
Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-100% EtOAc in Hexanes).
Quality Control: Chiral Purity Analysis
Maintaining the (S)-configuration is non-negotiable. Racemization can occur under harsh basic conditions.
Protocol: Supercritical Fluid Chromatography (SFC) [2]
| Parameter | Setting |
| System | Agilent 1260 Infinity II SFC or equivalent |
| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | CO₂ (Supercritical) |
| Mobile Phase B | Methanol + 0.1% Diethylamine (DEA) |
| Gradient | Isocratic 20% B or Gradient 5-40% B over 5 mins |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Detection | UV @ 210 nm and 254 nm |
| Acceptance Criteria | ee > 98.0% |
-
Expert Tip: If the (R)-enantiomer peak exceeds 2%, recrystallization from EtOH/Heptane is recommended before biological testing.
Biochemical Validation: TR-FRET Binding Assay
Objective: Determine the IC₅₀ of the synthesized inhibitor against the BRD4-BD1 domain.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between the inhibitor and a biotinylated acetyl-histone peptide for binding to His-tagged BRD4.
-
Donor: Europium (Eu)-labeled anti-His antibody (binds BRD4).
-
Acceptor: Streptavidin-Allophycocyanin (APC) (binds biotin-peptide).
-
Signal: High FRET signal = Intact Complex. Low FRET signal = Inhibition.
Materials:
-
Recombinant BRD4 (BD1 domain), His-tagged.[3]
-
Biotinylated BET Ligand (e.g., H4K5acK8ac peptide).
-
LANCE® Eu-W1024 Anti-6xHis Antibody.
-
SureLight™ APC-Streptavidin.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Protocol:
-
Compound Prep: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (Top concentration: 10 mM). Dilute 1:100 into Assay Buffer to generate 2x working solutions (Final DMSO = 1%).
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Addition 1 (Protein): Add 5 µL of 2x BRD4-BD1 protein (Final conc: 50 nM).
-
Addition 2 (Compound): Add 5 µL of the diluted inhibitor. Incubate for 15 mins at RT.
-
Addition 3 (Detection Mix): Add 10 µL of a mixture containing:
-
Biotin-Peptide (Final: 50 nM)
-
Eu-Anti-His Antibody (Final: 2 nM)
-
APC-Streptavidin (Final: 50 nM)
-
-
Incubation: Seal plate and incubate for 60 minutes at RT in the dark.
-
Measurement: Read on a multi-mode plate reader (e.g., EnVision).
-
Excitation: 340 nm.[4]
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Analysis: Calculate TR-FRET Ratio = (Em665 / Em615) x 10,000. Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
Visualizations
Figure 1: Synthetic Pathway & Logic
This diagram illustrates the transformation of the precursor into a functional inhibitor and the critical decision points.
Caption: Workflow for the synthesis of BRD4 inhibitors from (S)-4-phenylpyrrolidin-2-one, highlighting the critical Chiral QC checkpoint.
Figure 2: TR-FRET Assay Mechanism
Visualizing the competition assay used to validate the inhibitor.
Caption: Schematic of the TR-FRET competitive binding assay. Inhibitors displace the biotinylated peptide, disrupting the Eu-APC energy transfer.
References
-
Cox, B., et al. (2020). Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors.[5] European Journal of Medicinal Chemistry.
-
Liu, Z., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PNAS.
-
Cayman Chemical. BRD4 bromodomain 1 TR-FRET Assay Kit Protocol.
-
BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit Data Sheet.
-
Pélinski, L., et al. (2023). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Semantic Scholar.
Sources
- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. bmglabtech.com [bmglabtech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-Phenylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of (S)-4-Phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce enantiomerically enriched (S)-4-Phenylpyrrolidin-2-one?
There are several effective strategies for the asymmetric synthesis of (S)-4-Phenylpyrrolidin-2-one. The choice of method often depends on the available starting materials, scalability, and desired enantiopurity. Some prevalent methods include:
-
Asymmetric Hydrogenation of γ-Keto Acids or Esters: This is a widely used method involving the reduction of a prochiral precursor in the presence of a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.
-
Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 4-phenylpyrrolidin-2-one, leaving the desired (S)-enantiomer unreacted.[1][2] Dynamic kinetic resolution (DKR) can be employed to racemize the unwanted enantiomer in situ, theoretically allowing for a 100% yield of the desired product.[3]
-
Aza-Baeyer-Villiger Rearrangement: This method can be used to synthesize the racemic 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.[4] Subsequent chiral resolution would be necessary to obtain the (S)-enantiomer.
-
Catalytic Asymmetric C-H Amination: Advanced methods involving rhodium-catalyzed intramolecular C-H amination can provide access to chiral pyrrolidines with high regio- and diastereoselectivities.[5]
Q2: How do I accurately determine the yield and enantiomeric excess (ee) of my product?
Accurate determination of yield and enantiomeric excess is critical for evaluating the success of your synthesis.
-
Yield: The yield should be calculated after purification of the product and is expressed as a percentage of the theoretical maximum. Ensure the product is free of solvents and residual starting materials by drying under high vacuum and confirming purity by ¹H NMR.
-
Enantiomeric Excess (ee): The most reliable method for determining ee is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] It is essential to use a suitable chiral stationary phase (e.g., cellulose-based columns) and an optimized mobile phase to achieve baseline separation of the two enantiomers.[8] The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100. Mass spectrometry can also be used for chiral analysis, often by forming diastereomeric complexes.[9]
Q3: What are the key safety precautions when working with the reagents for this synthesis?
Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Metal Catalysts: Many rhodium and ruthenium catalysts are air-sensitive and potentially toxic. Handle them in an inert atmosphere (glovebox or Schlenk line).
-
Solvents: Use of flammable and volatile organic solvents like dichloromethane, toluene, and hexane requires working in a well-ventilated fume hood.
-
Reagents: Some reagents, such as strong bases (e.g., n-BuLi) are pyrophoric and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Product Handling: 4-Phenyl-2-pyrrolidinone is classified as a substance that can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of (S)-4-Phenylpyrrolidin-2-one, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is a common issue that can stem from various factors throughout the experimental process.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Materials | Impurities in starting materials can interfere with the reaction, poison the catalyst, or lead to side reactions. | Ensure all starting materials and solvents are of high purity and anhydrous where necessary. Purify starting materials if their quality is questionable. |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling, especially if it is air- or moisture-sensitive. | Use a fresh batch of catalyst or a newly opened bottle. Ensure proper inert atmosphere techniques are used when handling air-sensitive catalysts. |
| Suboptimal Reaction Conditions | Temperature, pressure, and reaction time can significantly impact yield. | Systematically optimize reaction parameters. For example, in asymmetric hydrogenation, screen different temperatures and hydrogen pressures. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Inefficient Purification | The product may be lost during workup or purification steps. 4-phenylpyrrolidin-2-one has some water solubility, which can lead to losses during aqueous extractions.[4] | Minimize aqueous extractions if possible. When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
Problem 2: Low Enantioselectivity (Low ee)
Achieving high enantioselectivity is often the most challenging aspect of this synthesis.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Chiral Catalyst or Ligand | The choice of chiral ligand is crucial for inducing asymmetry. The steric and electronic properties of the ligand must be well-matched to the substrate. | Screen a variety of chiral ligands. For rhodium-catalyzed hydrogenations, ligands like DuPhos, Josiphos, or other chiral phosphines can be effective. For enzymatic resolutions, screen different lipases or other hydrolases. |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to a decrease in enantioselectivity. | Run the reaction at lower temperatures. While this may decrease the reaction rate, it often improves the enantiomeric excess. Conduct a temperature screening study to find the optimal balance.[10] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the stereochemical outcome. | Screen a range of solvents with varying polarities. For example, in asymmetric hydrogenations, solvents like methanol, ethanol, or dichloromethane can give different results. |
| Presence of Impurities | Certain impurities can act as catalyst poisons or interfere with the chiral induction process. Water is a common culprit in many asymmetric reactions. | Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and properly dried glassware. |
| Racemization of Product | The product may slowly racemize under the reaction or workup conditions, especially if the conditions are harsh (e.g., strongly acidic or basic). | Analyze the ee at different time points to check for product racemization. If racemization is observed, try to shorten the reaction time or use milder workup conditions. |
Problem 3: Formation of Side Products and Impurities
The presence of side products complicates purification and reduces the overall yield of the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction or Side Reactions of Starting Material | In hydrogenation reactions, other functional groups in the molecule may be reduced. For example, the aromatic ring could be hydrogenated under harsh conditions. | Use milder reaction conditions (lower temperature, lower pressure). Employ a more selective catalyst if available. |
| Formation of Diastereomers | If the starting material has pre-existing stereocenters or if multiple stereocenters are formed during the reaction, diastereomers can be a major impurity. | Optimize the reaction conditions to favor the formation of the desired diastereomer. Diastereomers can often be separated by column chromatography or crystallization. |
| Decomposition of Reagents or Product | The starting materials, catalyst, or product may be unstable under the reaction conditions. | Monitor the reaction for the appearance of decomposition products. If necessary, adjust the temperature or reaction time. |
| Incomplete Reaction | Unreacted starting material will contaminate the final product. | Monitor the reaction to ensure it goes to completion. If the reaction stalls, consider adding more catalyst or extending the reaction time. |
Problem 4: Difficult Purification
Purification can be challenging, especially when trying to separate the desired product from closely related impurities or the other enantiomer.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Impurities | If side products have similar polarity to the desired product, separation by standard column chromatography can be difficult. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. |
| Low Enantiomeric Excess | If the initial enantioselectivity of the reaction is low, obtaining a high ee for the final product can be challenging. | If the product is crystalline, enantiomeric enrichment can sometimes be achieved through recrystallization. Alternatively, preparative chiral HPLC can be used to separate the enantiomers, although this is often not practical on a large scale.[11] |
| Product is an Oil or Low-Melting Solid | Non-crystalline products can be more difficult to purify as recrystallization is not an option. | Rely on careful column chromatography for purification. If the product is an oil, ensure all solvent is removed under high vacuum. |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation
This protocol provides a general starting point for the asymmetric hydrogenation of a γ-keto ester to form the precursor to (S)-4-Phenylpyrrolidin-2-one.
-
Catalyst Preparation: In a glovebox, add the chiral rhodium or ruthenium precursor and the chiral phosphine ligand to a Schlenk flask equipped with a magnetic stir bar. Add degassed solvent (e.g., methanol) and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve the γ-keto ester substrate in degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Place the reaction flask in an autoclave. Purge the autoclave with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (carefully depressurizing the autoclave each time) and analyzing by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting hydroxy ester by column chromatography on silica gel.
-
Lactamization: The purified hydroxy ester can then be cyclized to form (S)-4-Phenylpyrrolidin-2-one, typically by heating with an acid or base catalyst.
Protocol for Chiral HPLC Analysis
This protocol outlines the general procedure for determining the enantiomeric excess of 4-Phenylpyrrolidin-2-one.
-
Column Selection: Choose a suitable chiral stationary phase. Columns based on cellulose derivatives, such as Chiralcel OJ, are often effective for this class of compounds.[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting point is 90:10 n-hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers. Integrate the peak areas and calculate the enantiomeric excess using the formula provided in the FAQs.
Visualizations
General Synthetic Workflow
Caption: A decision tree to troubleshoot low enantioselectivity in the synthesis.
References
-
Stoltz, B. M., & Trost, B. M. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. PMC. [Link]
-
Saget, T., Darses, B., Dauban, P., & Co-workers. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Nájera, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Spino, C., et al. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Chiral-phase HPLC analysis Chiral-phase HPLC analysis of (±)-1 and (+)-2. ResearchGate. [Link]
-
Dong, Z., & Dong, G. (2020). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. [Link]
-
Agora, A. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
-
Wang, C., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]
-
Chen, J., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). Enzyme-catalyzed kinetic resolutions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of γ‐lactams through Pd(II)‐catalyzed asymmetric methylene... ResearchGate. [Link]
-
Agora, A. (2020). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Zhang, Z., et al. (2020). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. NIH. [Link]
-
Horváth, G., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Trost, B. M., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Zheng, W., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. PMC. [Link]
-
Rhodes, G. (2006). Enzyme Kinetics: Answers to Problems. University of Southern Maine. [Link]
-
O'Hooley, P. J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Agora, A. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Sci-Hub. (n.d.). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Sci-Hub. [Link]
-
Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. [Link]
-
Beer, B., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. [Link]
-
Ares, A. M., et al. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. University of Valladolid. [Link]
-
Wang, Y., et al. (2016). Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams. Organic & Biomolecular Chemistry. [Link]
-
Reddy, P. V. G., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. PubMed. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. PubMed Central. [Link]
-
Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: a review. PolyU Institutional Research Archive. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 8. Sci-Hub. Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases / Analytical Letters, 1999 [sci-hub.st]
- 9. Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-4-Phenylpyrrolidin-2-one
Ticket ID: PUR-4PH-S-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Chemical and Enantiomeric Purity for (S)-4-Phenylpyrrolidin-2-one
Executive Summary & Compound Profile
Welcome to the technical support guide for (S)-4-Phenylpyrrolidin-2-one . This compound (CAS: 71657-88-0 for the (S)-isomer, 1198-97-6 for racemate) is a critical chiral intermediate, often serving as a scaffold for GABA analogs and racetam-class pharmaceuticals.
Achieving high purity requires a dual-tiered approach:
-
Chemical Purity: Removal of synthesis byproducts (starting materials, catalysts).
-
Enantiomeric Purity: Removal of the (R)-enantiomer to achieve >99% enantiomeric excess (ee).
Quick Reference Data
| Property | Value / Condition |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Melting Point (Racemate) | 67–78 °C (Polymorph dependent) |
| Solubility | Soluble in Ethanol, Acetone, DCM, EtOAc.[1] Low solubility in Water, Hexane. |
| Key Impurities | 3-phenylcyclobutanone (starting material), (R)-enantiomer, metal catalysts. |
Tier 1: Chemical Purification (Recrystallization)
Objective: Increase chemical purity from crude (>85%) to >98% before addressing enantiomeric separation.
The Polymorph Challenge
Research indicates that 4-phenylpyrrolidin-2-one derivatives can exist in multiple polymorphic forms depending on the solvent used.
-
Form I (Metastable): Often results from rapid cooling in Acetone or Ethyl Acetate . These crystals are often plate-like.
-
Form II (Stable): Typically obtained from Ethanol or slower crystallization processes. These are thermodynamically more stable.
Recommended Protocol: Anti-Solvent Recrystallization
This method balances yield and purity by using a "Good/Bad" solvent system.
Reagents:
-
Good Solvent: Acetone (preferred for impurity rejection) or Ethanol.[2]
-
Anti-Solvent: n-Hexane or Heptane.
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask equipped with a magnetic stir bar. Add the minimum amount of boiling Acetone required to just dissolve the solid.
-
Tip: If the solution is colored, add activated charcoal (1-2 wt%), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While stirring moderately, add n-Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add a few drops of hot Acetone to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not place in ice immediately, as this may trap impurities (oiling out).
-
Harvesting: Once crystals form at room temperature, cool to 0-4°C for 1 hour to maximize yield. Filter and wash with cold 1:1 Acetone/Hexane.
Tier 2: Enantiomeric Purification (Chiral HPLC)
Objective: Isolate the (S)-enantiomer or polish ee% from 90% to >99%.
If your synthesis (e.g., Dynamic Kinetic Resolution) yielded enriched material, preparative Chiral HPLC is the gold standard for final polishing.
Method A: Normal Phase (High Throughput)
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (IPA) or Ethanol.
-
Starting Ratio: 90:10 or 85:15.
-
-
Flow Rate: 1.0 mL/min (Analytical) / Scaled for Prep.
-
Detection: UV @ 210–220 nm (Phenyl ring absorption).
-
Mechanism: The phenyl ring of the analyte interacts via
stacking with the chiral selector.
Method B: Reversed Phase (LC-MS Compatible)
-
Column: Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate)).
-
Mobile Phase: Acetonitrile : Water (buffered to pH 4.0 with Acetate or Formate).
-
Ratio: 30:70 to 40:60.
-
-
Advantage: Better solubility for polar lactams; compatible with mass spectrometry detection.
Troubleshooting Guide (Q&A)
Scenario 1: "My product is 'oiling out' instead of crystallizing."
-
Cause: The solution is too concentrated, or the anti-solvent was added too quickly, causing the solute to crash out as an amorphous oil rather than an organized crystal lattice.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of the "Good Solvent" (Acetone).[3]
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Cool much more slowly (wrap the flask in a towel).
-
Scenario 2: "I cannot separate the enantiomers on my C18 column."
-
Cause: Standard C18 columns separate based on hydrophobicity, not chirality. Enantiomers have identical physical properties in an achiral environment.
-
Fix: You must use a Chiral Stationary Phase (CSP). Refer to the Tier 2 section above. If a chiral column is unavailable, you must derivatize the compound with a chiral resolving agent (e.g., forming a diastereomeric salt if you hydrolyze the lactam to the amino acid first), but this is chemically complex.
Scenario 3: "The melting point is lower than the literature value (67°C)."
-
Cause:
-
Impurity Depression: Residual solvent or starting material is present.
-
Eutectic Mixture: If the material is not enantiomerically pure, the melting point of the mixture (e.g., 80% S / 20% R) is often lower than the pure racemate or pure enantiomer.
-
-
Fix: Check purity via HPLC. If chemical purity is high (>98%) but MP is low, check the optical rotation. A low rotation indicates low ee%.
Visualizations
Figure 1: Purification Decision Tree
This diagram guides you through the logical steps of purifying the crude reaction mixture.
Caption: Logical workflow for isolating high-purity (S)-4-Phenylpyrrolidin-2-one, prioritizing chemical cleanup before chiral polishing.
Figure 2: Solvent Selection Logic
Based on polymorph control and solubility parameters.
Caption: Solvent selection strategy based on impurity profile and desired polymorphic stability.
References
-
Polymorphs & Crystallization: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Source: White Rose Research Online.
-
Synthesis & DKR: Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases. Source: ResearchGate.
-
Chiral HPLC Methods: Chiral HPLC Separations - Phenomenex Guidebook. Source: Phenomenex.
-
Physical Properties: 4-Phenyl-2-pyrrolidinone Compound Summary. Source: PubChem.[4]
Sources
Technical Support Center: Troubleshooting the Synthesis of (S)-4-Phenylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of (S)-4-Phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction
(S)-4-Phenylpyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its stereochemical integrity is often crucial for the desired biological activity, making the control of side reactions and stereochemistry paramount. This guide provides a question-and-answer format to directly address specific issues you may encounter during its synthesis via common routes.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to Asymmetric Hydrogenation of 4-Phenyl-2-oxo-2,5-dihydro-1H-pyrrole
This method is a direct and atom-economical approach to introduce the chiral center. However, it is not without its challenges.
Question 1: My reaction is sluggish, and I'm observing incomplete conversion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a sluggish or incomplete asymmetric hydrogenation reaction.
-
Catalyst Activity: The catalyst, typically a rhodium or ruthenium complex with a chiral ligand, is the heart of the reaction. Its activity can be compromised by:
-
Impurities in the Substrate or Solvent: Trace impurities in your starting material or solvent can poison the catalyst. Ensure your 4-phenyl-2-oxo-2,5-dihydro-1H-pyrrole is of high purity and use freshly distilled, degassed solvents.
-
Improper Catalyst Handling: Chiral catalysts can be sensitive to air and moisture. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Hydrogen Pressure and Delivery:
-
Insufficient Pressure: The reaction rate is often dependent on hydrogen pressure. Ensure your reaction vessel is properly sealed and pressurized to the recommended level for your specific catalyst system.
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the gas and liquid phases, limiting the availability of hydrogen at the catalyst's active sites. Ensure vigorous stirring throughout the reaction.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or reduced enantioselectivity. Optimize the temperature as per the literature precedent for your chosen catalyst.
Troubleshooting Workflow for Sluggish Asymmetric Hydrogenation
Caption: Troubleshooting flowchart for incomplete asymmetric hydrogenation.
Question 2: I'm observing the formation of an unexpected side product with a similar mass to my desired product. What could it be?
Answer:
A common side product in the hydrogenation of unsaturated lactams is the over-reduction product, 4-phenylpyrrolidine .
-
Mechanism of Formation: The lactam carbonyl group can be further reduced to a methylene group, especially under harsh conditions (high temperature, high hydrogen pressure) or with less selective catalysts.[2][3][4][5]
-
Identification:
-
Mass Spectrometry (MS): The over-reduced product will have a molecular weight that is 14 Da less than the starting material (loss of a CO group and gain of H2).
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the N-H proton signal (if the starting lactam was N-unsubstituted) and the appearance of new signals corresponding to the CH₂ group in place of the carbonyl. The chemical shifts of the other protons in the pyrrolidine ring will also be affected.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal (typically >170 ppm) will be absent, and a new signal for the CH₂ carbon will appear in the aliphatic region.
-
Table 1: Spectroscopic Data for (S)-4-Phenylpyrrolidin-2-one and Potential Over-Reduction Side Product
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| (S)-4-Phenylpyrrolidin-2-one | ~7.3 ppm (Ar-H), ~3.7-3.4 ppm (CH₂-N), ~2.7-2.5 ppm (CH₂-CO) | ~175 ppm (C=O), ~140 ppm (Ar C-ipso), ~128-126 ppm (Ar CH) |
| 4-Phenylpyrrolidine | ~7.3 ppm (Ar-H), ~3.5-3.0 ppm (CH₂-N), ~2.2-1.8 ppm (CH₂) | ~145 ppm (Ar C-ipso), ~128-126 ppm (Ar CH) |
This is a generalized representation. Actual chemical shifts can vary based on the solvent and other substituents.
Prevention and Remediation:
-
Milder Reaction Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: Select a catalyst known for its high chemoselectivity for the reduction of the C=C bond over the C=O bond.
-
Purification: If the side product has already formed, it can often be separated from the desired lactam by column chromatography on silica gel, as the polarity of the two compounds is significantly different.
II. Issues Related to Reductive Amination of Ethyl 4-oxo-4-phenylbutanoate
This route involves the reaction of a ketoester with an amine source, followed by reduction and cyclization.
Question 3: My reaction is producing a complex mixture of products, and the yield of the desired lactam is low. What are the potential side reactions?
Answer:
Reductive amination is a powerful transformation, but it can be prone to several side reactions if not properly controlled.[6][7]
-
Formation of the corresponding alcohol: The ketone starting material can be directly reduced to the corresponding alcohol by the reducing agent before amination occurs. This is more likely if the rate of imine formation is slow compared to the rate of ketone reduction.
-
Prevention: Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB). Alternatively, pre-forming the imine before adding the reducing agent can mitigate this.
-
-
Formation of a secondary amine from the desired product: The primary amine formed after the initial reductive amination can react with another molecule of the ketoester, leading to a dimeric secondary amine impurity.
-
Prevention: Use a slight excess of the amine source to drive the initial reaction to completion.
-
-
Incomplete cyclization: The intermediate amino ester may not fully cyclize to the lactam.
-
Troubleshooting: Ensure the cyclization conditions (e.g., heating, use of a mild base or acid catalyst) are appropriate. The choice of solvent can also influence the rate of cyclization.
-
Reaction Pathway and Potential Side Products in Reductive Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. jocpr.com [jocpr.com]
challenges in the stereoselective synthesis of (S)-4-Phenylpyrrolidin-2-one
Technical Support Center: Stereoselective Synthesis of (S)-4-Phenylpyrrolidin-2-one
Topic: Challenges in the Stereoselective Synthesis of (S)-4-Phenylpyrrolidin-2-one Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Route Selection
(S)-4-Phenylpyrrolidin-2-one is the lactam precursor to (S)-Phenibut (4-amino-3-phenylbutyric acid), a GABA-B agonist. The stereocenter at the C4 position is critical for biological activity. Synthesizing this motif with high enantiomeric excess (ee) presents distinct challenges depending on the chosen pathway.
This guide covers the three most robust methodologies:
-
Organocatalytic Asymmetric Michael Addition: High ee, metal-free, but sensitive to moisture/stoichiometry.
-
Asymmetric Hydrogenation: Scalable, industrial standard, but requires expensive chiral phosphine ligands (Ru/Rh-BINAP).
-
Enzymatic Kinetic Resolution: Cost-effective for racemates, but limited to 50% theoretical yield.
Route 1: Organocatalytic Asymmetric Michael Addition[1]
The Workflow:
This route utilizes a chiral secondary amine catalyst (Jørgensen-Hayashi type) to promote the addition of nitromethane to trans-cinnamaldehyde. The resulting chiral
Protocol Overview:
-
Reagents: trans-Cinnamaldehyde, Nitromethane, (S)-Diphenylprolinol trimethylsilyl ether (Catalyst).
-
Solvent: Toluene or DCM (with optional water additive).
-
Conditions: Ambient temperature or 0°C.
Troubleshooting Guide: Michael Addition Phase
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (<90% ee) | Temperature Control: Reaction running too hot allows the background (racemic) reaction to compete. | Cool Down: Lower temperature to 0°C or -10°C. The catalytic pathway has a lower activation energy than the racemic background; cooling favors the catalyst. |
| Catalyst Degradation: Acidic impurities in nitromethane can hydrolyze the silyl ether catalyst. | Purify Reagents: Pre-treat nitromethane with basic alumina. Ensure cinnamaldehyde is free of cinnamic acid. | |
| Low Conversion / Stalled Reaction | Product Inhibition: The product ( | Add Acid Co-catalyst: Add 10-20 mol% Benzoic acid or 2,4-Dinitrobenzoic acid to facilitate catalyst turnover. |
| Poor Diastereoselectivity (dr) | Water Content: While trace water helps, excess water disrupts the H-bonding network in the transition state. | Control Hydration: Use anhydrous solvents spiked with exactly 1-2 equivalents of water if using the "on-water" protocol. Avoid biphasic conditions without phase transfer agents. |
| "Missing" Product in NMR | Acetal Formation: In alcohol solvents, the aldehyde product forms acetals. | Change Solvent: Switch to non-nucleophilic solvents like Toluene, DCM, or THF. |
Visualizing the Pathway (DOT Diagram)
Caption: Asymmetric organocatalytic route via iminium activation. The bulky silyl group on the catalyst blocks one face of the alkene, forcing nitromethane to attack from the opposite side.
Route 2: Asymmetric Hydrogenation
The Workflow: Direct hydrogenation of 4-phenyl-1,5-dihydro-2H-pyrrol-2-one (or its tautomer) using Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., BINAP, SegPhos).
Protocol Overview:
-
Substrate: 4-Phenyl-3-pyrrolin-2-one (synthesized via ring-closing metathesis or ammonia condensation).
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Rh((S)-BINAP)(COD)BF4.
-
Conditions: 5-50 bar H2, MeOH/EtOH, 25-60°C.
Troubleshooting Guide: Hydrogenation
| Issue | Probable Cause | Corrective Action |
| No Reaction (0% Conversion) | Catalyst Poisoning: Trace sulfur, amines, or halides in the substrate will kill the metal center. | Substrate Cleanup: Recrystallize the starting lactam. Pass the substrate solution through a plug of silica or activated carbon before adding the catalyst. |
| Oxygen Sensitivity: Ru/Rh-phosphine complexes are air-sensitive. | Degas Thoroughly: Use freeze-pump-thaw cycles (x3) for solvents. Prepare catalyst solutions in a glovebox or under strict Schlenk conditions. | |
| Low Enantioselectivity (Low ee) | Wrong Solvent/pH: The active catalytic species often requires a specific protonation state. | Solvent Screen: Switch from MeOH to TFE (Trifluoroethanol) or DCM. Add trace base (TEA) or acid (HCl) depending on the specific catalyst precursor mechanism. |
| Over-Reduction | Phenyl Ring Hydrogenation: High pressure/temp can reduce the phenyl ring to a cyclohexyl group. | Optimize Pressure: Reduce H2 pressure to <10 bar. Switch from heterogeneous catalysts (Pd/C) to homogeneous chiral catalysts which are more chemoselective. |
Visualizing the Mechanism (DOT Diagram)
Caption: Chelation-controlled hydrogenation. The carbonyl oxygen coordinates to the metal center, rigidifying the substrate and exposing only one face of the alkene to the hydride.
Route 3: Enzymatic Kinetic Resolution
The Workflow: Uses a lipase (e.g., Pseudomonas fluorescens Lipase AK or CAL-B) to selectively hydrolyze the ester precursor or the lactam itself.
Protocol Overview:
-
Substrate: Racemic Ethyl 3-oxo-4-phenylbutanoate (reduced to hydroxy ester) or Racemic 4-phenylpyrrolidin-2-one.
-
Enzyme: Lipase AK or CAL-B (immobilized).
-
Medium: Phosphate buffer (pH 7.0) / Organic co-solvent (MTBE or Toluene).
Troubleshooting Guide: Biocatalysis
| Issue | Probable Cause | Corrective Action |
| Low Activity (Slow Rate) | pH Drift: Hydrolysis releases acid, dropping pH and denaturing the enzyme. | Buffer Capacity: Use strong phosphate buffer (0.1 M). Use an autotitrator to maintain pH 7.0 by adding dilute NaOH. |
| Solubility: Substrate is insoluble in water, limiting enzyme access. | Biphasic System: Use a 50:50 mix of Buffer and MTBE/Toluene. Ensure vigorous stirring to create an emulsion. | |
| Low E-Value (Poor Separation) | Temperature: High temp increases reaction rate but decreases selectivity. | Cool Down: Run the reaction at 4-10°C. It will be slower but significantly more selective. |
| Emulsion Formation | Surfactant Effect: Protein + organic solvent + vigorous stirring = stable emulsion. | Workup: Filter through Celite to remove enzyme/support. Add brine or use centrifugation to break the emulsion. |
Analytical Methods
To verify your results, use the following validated methods:
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) or 254 nm (Phenyl ring).
-
Expected: (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H (verify with racemic standard).
NMR Validation:
-
1H NMR (CDCl3): Look for the diagnostic ABX pattern of the CH2 protons at C3 and C5.
-
Shift Reagents: If HPLC is unavailable, use Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3) to split NMR signals of the enantiomers.
References
-
Asymmetric Michael Addition Mechanism: Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde. J. Phys. Chem. A 2017.[1][2] Link
-
Organocatalytic Protocol: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses 2017, 94, 68-87. Link
-
Phenibut Synthesis: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (Discusses (S)-Phenibut precursor synthesis). Link
-
Asymmetric Hydrogenation: Catalytic Asymmetric Hydrogenation of C=N Functions and Enamides. Organic Reactions.[1][3][4][5][6][7][8][9][10][11][12] Link
-
Enzymatic Resolution: Lipase catalyzed kinetic resolution of α-phenyl-2-nitroalcohols.Link
-
General Lactam Synthesis: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses 2023, 100, 347-360. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 7. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Crystallization of (S)-4-Phenylpyrrolidin-2-one
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solid-State Isolation & Chiral Purity[1]
Executive Summary
(S)-4-Phenylpyrrolidin-2-one is a chiral gamma-lactam intermediate often utilized in the synthesis of nootropic agents (e.g., Phenylpiracetam analogs) and GABA derivatives.[1] Its crystallization is notoriously difficult due to three converging factors:
-
Low Melting Point: The compound melts relatively low (~75–80°C for racemate; enantiomer often differs), making it prone to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleating.[1]
-
Weak Basicity: Unlike its amino-acid precursors, the lactam ring is non-basic, rendering classical salt resolution ineffective at this stage.[1]
-
Conformational Flexibility: The pyrrolidone ring exhibits envelope puckering, leading to slow crystal growth kinetics and polymorphism.[1]
Module 1: The "Oiling Out" Phenomenon
Symptom: The solution turns turbid/milky, followed by the formation of a sticky yellow gum at the bottom of the reactor. No discrete crystals are observed.[1]
Root Cause Analysis
This is a classic case of Liquid-Liquid Phase Separation (LLPS) . You have entered the "metastable zone width" (MSZW) too aggressively. The solution supersaturation exceeded the spinodal decomposition limit before the crystal nucleation barrier was overcome. This is common when using antisolvents (e.g., Heptane) with polar lactams.[1]
Troubleshooting Protocol: The "Oiling Out" Rescue
Do not discard the oil.[1] The oil is rich in product but thermodynamically stuck.[1]
Step-by-Step Recovery:
-
Re-dissolution: Heat the mixture back to the clear point (usually 5–10°C above the temperature where oiling occurred).
-
Solvent Adjustment: If you used an antisolvent (e.g., Heptane/Hexane), add 5-10% more of the good solvent (e.g., Ethyl Acetate or IPA) to lower the supersaturation index.[1]
-
Seed Loading: Cool to 2°C above the previous oiling temperature. Add 0.5 wt% pure seed crystals .
-
Critical: If you lack seeds, sonicate a small aliquot in a separate vial to induce nucleation, then use that slurry as seeds.[1]
-
-
Isothermal Aging: Hold the temperature constant for 2–4 hours. Allow the seeds to heal and grow.[1] Do not cool further until a visible bed of solids exists.
-
Slow Cooling: Ramp down at 0.1°C/min. Fast cooling will trigger secondary oiling.[1]
Visualization: LLPS Recovery Workflow
Caption: Workflow for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Enantiomeric Purity (ee%) Stagnation
Symptom: The crude product has 85% ee.[1] Recrystallization improves color but the ee% remains stuck at 85-90%, failing to reach >99%.[1]
Root Cause Analysis
You are likely battling the Eutectic Composition .[1]
-
If the racemate and enantiomer form a solid solution , separation by crystallization is impossible.[1]
-
If they form a conglomerate , simple recrystallization works.[1]
-
Most Likely:[1] (S)-4-Phenylpyrrolidin-2-one behaves as a Racemic Compound in the solid state.[1] This means the racemate (1:1 crystal) is a distinct crystal structure that is less soluble than the pure enantiomer at certain compositions.[1] If your system is near the eutectic point, you cannot purify it further by standard crystallization.[1]
Troubleshooting Protocol: The "Derivatization" Bypass
Since the lactam itself is hard to resolve further once cyclized, you must verify the phase diagram or use a "wash" technique.
Method A: The Trituration (Swish) Technique If the impurity (R-isomer) is more soluble than the (S)-isomer (common if the racemate is more soluble), you can wash it out.
-
Slurry the solid in a solvent where the compound has moderate solubility (e.g., cold Toluene or MTBE).[1]
-
Stir for 6 hours at ambient temperature.
-
Check: Analyze the solid and the filtrate.[1] If the filtrate has lower ee% than the solid, you are purifying the solid.
Method B: Chemical Resolution (Pre-Cyclization) If you are consistently failing to upgrade ee% on the lactam, you must move upstream.[1] The lactam ring prevents salt formation.[1]
-
Action: Hydrolyze the lactam back to (S)-4-amino-3-phenylbutanoic acid .
-
Resolution: React with (L)-Tartaric Acid or (S)-Mandelic Acid .[1] These form diastereomeric salts which have vastly different solubilities.[1]
-
Recyclize: Once the salt is purified to >99% ee, cyclize back to the lactam.[1]
Data: Solvent Screening for Lactam Purification
| Solvent System | Solubility (mg/mL) | Risk of Oiling | Recrystallization Potential |
| Ethyl Acetate / Heptane | High / Low | High | Good (if seeded).[1] Standard binary system.[1] |
| Isopropanol (IPA) | Very High | Moderate | Poor yield (too soluble), but good for purity.[1] |
| Toluene | Moderate | Low | Excellent. Often provides slow, well-formed crystals.[1] |
| Water | Low | Very High | Avoid. Promotes hydrate formation and oiling.[1] |
Module 3: Polymorphism & Hydrates
Symptom: Different batches show different melting points (e.g., Batch A: 76°C, Batch B: 118°C) or IR spectra.
Root Cause Analysis
Lactams are hydrogen-bond donors (NH) and acceptors (C=O).[1] They frequently form:
-
Polymorphs: Different packing arrangements of the phenyl ring vs. the lactam ring.[1]
-
Pseudopolymorphs (Hydrates): The carbonyl oxygen attracts water.[1]
Troubleshooting Protocol: Slurry Conversion
To ensure you have the thermodynamically stable form (crucial for regulatory filing and shelf stability):
-
Create a Saturated Slurry: Mix excess solid in Anhydrous Ethanol or Ethyl Acetate .
-
Temperature Cycling: Cycle between 20°C and 40°C for 48 hours. This energy fluctuation forces the metastable crystals to dissolve and reprecipitate on the stable crystal surfaces (Ostwald Ripening).[1]
-
Analysis: Filter and dry. Run DSC (Differential Scanning Calorimetry).[1][3] The highest melting point form is usually the stable one.[1]
Visualization: Stability & Purity Logic
Caption: Decision tree for enantiomeric enrichment based on solubility differences between the racemate and the pure enantiomer.
Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent? A: It is not recommended.[1] While the lactam is less soluble in water than ethanol, the high polarity difference creates an immense interfacial tension, almost guaranteeing "oiling out."[1] Furthermore, you risk forming a hydrate, which will have a different dissolution profile in biological systems.[1] Stick to Heptane or MTBE as anti-solvents, added very slowly to a seeded solution.[1]
Q: My product is colored (yellow/brown) even after crystallization. How do I remove it? A: The color likely comes from oxidative byproducts of the phenyl ring or residual metal catalysts (if hydrogenation was used).
-
Solution: Perform a Carbon Treatment before crystallization.[1] Dissolve the crude in hot ethanol, add 5 wt% Activated Carbon (e.g., Darco G-60), stir for 30 mins, and filter hot over Celite. Then proceed to crystallization.[1]
Q: What is the target melting point I should look for? A:
References
-
Synthesis and Properties
-
Crystallization Mechanisms (General Lactam Behavior)
-
Enantiomeric Resolution Strategies
-
Physicochemical Properties
Disclaimer: This guide is for research purposes only. All experimental protocols should be validated under your specific laboratory conditions and safety regulations.
Sources
- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-フェニル-2-ピロリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scaling Up (S)-4-Phenylpyrrolidin-2-one Production
Welcome to the technical support center for the synthesis and scale-up of (S)-4-Phenylpyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. (S)-4-Phenylpyrrolidin-2-one is a critical chiral building block in the pharmaceutical industry, notably as a precursor for compounds with nootropic and anticonvulsant activities.[1][2] Its successful, enantiomerically pure synthesis at scale is a frequent challenge.
This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during process development and scale-up. We will delve into the causality behind common issues, offering scientifically grounded solutions to optimize your synthesis for yield, purity, and stereochemical integrity.
Overview of a Common Synthetic Pathway
A prevalent and scalable method for synthesizing (S)-4-Phenylpyrrolidin-2-one involves the asymmetric hydrogenation of a suitable precursor, such as a γ-nitroketone, followed by reductive cyclization. This approach is favored for its potential for high enantioselectivity.
Below is a generalized workflow for this process.
Caption: Generalized workflow for (S)-4-Phenylpyrrolidin-2-one synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format.
Q1: My overall yield is significantly lower than expected upon scale-up. What are the likely causes?
Low yield is a multifaceted problem that can stem from chemical, thermal, or mechanical issues, especially during scale-up.
Potential Cause 1: Inefficient Heat Transfer
-
The "Why": Chemical reactions have thermal profiles (exothermic or endothermic). As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[3] This makes it much harder to add or remove heat efficiently. An exothermic step, like a hydrogenation or cyclization, can experience a temperature spike in the center of the reactor, leading to side product formation and degradation.
-
Solution:
-
Characterize Thermal Profile: Use reaction calorimetry (e.g., RC1) at the lab scale to understand the heat flow of each step.
-
Control Addition Rates: For exothermic reactions, control the addition rate of reagents or the flow of hydrogen to manage the rate of heat generation.
-
Reactor Choice: Ensure your pilot-scale reactor has adequate cooling capacity and an appropriate jacket design.
-
Potential Cause 2: Incomplete or Stalled Reactions
-
The "Why": A reaction that works perfectly in a 1 L flask may stall in a 100 L reactor due to poor mixing or catalyst deactivation. In hydrogenation, for example, inefficient agitation can lead to poor hydrogen dispersion, starving the catalyst.
-
Solution:
-
In-Process Controls (IPCs): Implement regular reaction monitoring using techniques like HPLC or UPLC. Do not rely solely on time. A reaction is complete when the starting material is consumed to a target level (e.g., <1%).
-
Catalyst Selection & Handling: Ensure the catalyst is suitable for scale-up. Some catalysts are sensitive to air or moisture, and their activity can be compromised during charging to the reactor. Handle under an inert atmosphere (Nitrogen or Argon).
-
Mixing Studies: The choice of impeller and agitation speed is critical. A pitched-blade turbine is often effective for solid-liquid slurries (like Pd/C hydrogenation), while a Rushton turbine provides high shear for liquid-liquid mixing.
-
Potential Cause 3: Work-up and Purification Losses
-
The "Why": Operations that are simple in the lab, like filtration or extraction, can become major sources of loss at scale.[3] For example, transferring a thick slurry of product can leave significant material behind. Product may be lost in aqueous layers during extraction if the phase separation is poor.
-
Solution:
-
Optimize Isolation: Favor crystallization over chromatography for purification at scale. It is more economical and scalable. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems.
-
Minimize Transfers: Design the process to minimize transfers of solids or slurries. Use pressure transfers or vacuum to move material where possible.
-
Extraction Efficiency: Pre-determine the partition coefficient (K_p) of your product in the chosen solvent system to optimize solvent volumes and the number of extractions.
-
Q2: The enantiomeric excess (%ee) of my (S)-enantiomer is excellent at the lab scale but drops during pilot production. Why?
Maintaining stereocontrol is paramount. A drop in %ee often points to subtle changes in reaction conditions that were not apparent at a smaller scale.
Potential Cause 1: Temperature Fluctuations
-
The "Why": Asymmetric reactions are highly sensitive to temperature. The energy difference between the transition states leading to the (S) and (R) enantiomers can be small. A localized temperature increase due to poor mixing and inefficient heat removal can provide enough energy to overcome this barrier, leading to the formation of more of the undesired (R)-enantiomer.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within a narrow, validated range (e.g., ±2°C).
-
Slow Reagent Addition: Add reagents subsurface (below the liquid level) near an impeller to ensure rapid dispersion and avoid localized high concentrations and exotherms.
-
Potential Cause 2: Catalyst or Chiral Auxiliary Integrity
-
The "Why": The chiral catalyst or auxiliary is the heart of the asymmetric transformation.[4][5] Its purity and structural integrity are non-negotiable. Impurities in starting materials or solvents (e.g., water, peroxides) can poison the catalyst. The auxiliary itself could be impure or racemize under certain conditions.
-
Solution:
-
Source High-Purity Materials: Use reagents, solvents, and catalysts from reputable suppliers with clear specifications and certificates of analysis.
-
Inert Atmosphere: Handle chiral catalysts, especially sensitive organometallic complexes, under strictly inert conditions to prevent degradation.
-
Validate Your Analytical Method: Ensure your chiral HPLC or SFC method is robust and can accurately separate the enantiomers at low levels.[6][7] An inaccurate %ee reading can be misleading.
-
Caption: Troubleshooting decision tree for low enantiomeric excess (%ee).
Q3: I am struggling with the purification. Column chromatography is not viable at scale, and my product from crystallization is not pure enough.
Purification is often the bottleneck in scaling up. A robust crystallization is the most desirable outcome.
-
The "Why": Impurities that were minor at the lab scale can become significant at a larger scale due to longer reaction times or temperature deviations. These impurities can interfere with the crystallization process (oiling out, inhibiting crystal growth) or co-crystallize with the product.
-
Solution:
-
Identify the Impurities: Isolate and identify the key impurities by LC-MS and NMR. Understanding their structure is crucial to designing a strategy to remove them.
-
Optimize Crystallization:
-
Solvent Screening: Perform a systematic screen of solvents. The ideal solvent should dissolve the product well at a higher temperature and poorly at a lower temperature, while keeping impurities dissolved at all temperatures.
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile is generally better than crash-cooling.
-
Seeding: Seeding the solution with a small amount of pure product can promote controlled crystallization and prevent oiling out.
-
-
Upstream Control: The best way to have a pure product is to not make impurities in the first place. Revisit the reaction conditions to minimize the formation of the problematic impurity.
-
Alternative Purges: Consider a reslurry of the crude solid in a solvent that dissolves the impurity but not the product. This can be a very effective and simple purification step.
-
Scaling-Up FAQs
Q: What are the primary safety concerns when scaling up this synthesis?
-
A: Safety must be the top priority. Key concerns include:
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The catalyst (e.g., Palladium on Carbon) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be filtered carefully and kept wet until it can be safely quenched.
-
Thermal Runaway: As discussed, exothermic reactions can run away if cooling is insufficient. A thorough understanding of the reaction's thermal hazards is essential.
-
Reagent Hazards: Always consult the Safety Data Sheet (SDS) for every chemical used.[8][9] This process may involve flammable solvents (e.g., THF, Methanol) and corrosive reagents. Ensure proper personal protective equipment (PPE), grounding of equipment to prevent static discharge, and adequate ventilation.
-
Q: Which analytical techniques are critical for process control and final product release?
-
A: A robust analytical package ensures process consistency and product quality.
-
In-Process Controls (IPCs):
-
HPLC/UPLC: To monitor the consumption of starting material and the formation of product and impurities.
-
TLC: A quick, qualitative check, but should be backed up by HPLC for critical decisions.
-
-
Final Product Specification:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
-
Purity (Chemical): HPLC/UPLC to quantify impurities.
-
Purity (Stereochemical): Chiral HPLC or Chiral SFC to determine enantiomeric excess (%ee).[10]
-
Residual Solvents: Headspace Gas Chromatography (GC) to ensure solvents used in the final steps are below acceptable limits.
-
Water Content: Karl Fischer titration.
-
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Consideration |
| Reaction Time | Typically shorter | Can be longer | Monitor by IPC, do not rely on time. Longer times can lead to side products. |
| Temperature | Easy to control | Difficult to control | Heat transfer is critical. Risk of localized hot spots. |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer | Impeller type and agitation speed are crucial for mass and heat transfer. |
| Purification | Chromatography | Crystallization | Chromatography is generally not economical at this scale. |
| Safety | Lower risk | Higher risk | Formal Process Hazard Analysis (PHA) is required. |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Chiral HPLC Method for %ee Determination
This is a representative method. The specific column and mobile phase must be developed for your specific compound.
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject a sample of a racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure baseline resolution (>1.5).
-
Inject the sample solution.
-
Calculate the %ee using the peak areas: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
References
-
Eureka | Patsnap. (2021). Synthesis method of 4-phenyl-2-pyrrolidone. Available at: [Link]
- Google Patents. (2015). CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone.
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
PubChem. (n.d.). 4-Phenyl-2-pyrrolidinone. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
PubMed. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Regis Technologies, Inc. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]
-
ACS Figshare. (2016). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Available at: [Link]
-
EPIC Systems. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]
-
ResearchGate. (2002). Chiral Separation Principles. Available at: [Link]
-
ACS Publications. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. Available at: [Link]
-
Regis Technologies, Inc. (2020). Chiral Separations Techniques. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Phenyl-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
Technical Support Center: Analytical Method Development for (S)-4-Phenylpyrrolidin-2-one
Role: Senior Application Scientist Ticket ID: #APP-SCI-4PH-001 Status: Open Subject: Comprehensive Method Development Guide for Purity & Enantiomeric Excess
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (CAS: 119532-26-6) is a critical chiral gamma-lactam intermediate, serving as the core scaffold for nootropic agents like Phenylpiracetam and structurally related to Brivaracetam .
Analytical control of this molecule requires a dual-method approach:
-
Chemical Purity (Achiral): To separate synthetic byproducts, regioisomers (3-phenyl analogs), and uncyclized linear precursors.
-
Enantiomeric Purity (Chiral): To quantify the (R)-enantiomer impurity, as biological activity is often stereospecific.
This guide serves as a dynamic support resource. It is not a static SOP but a troubleshooting and development logic tree designed to ensure your method is robust and validated.
Module 1: Chemical Purity (RP-HPLC)
Objective: Quantify regioisomers and degradation products.
Core Protocol: Reverse Phase Gradient
The phenyl ring and lactam moiety provide sufficient hydrophobicity for C18 retention, but the lactam's polarity requires careful pH control to prevent peak tailing.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or XBridge BEH), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the lactam nitrogen, improving peak shape. |
| Mobile Phase A | 10 mM Ammonium Phosphate (pH 3.0) | Acidic pH suppresses ionization of residual amines/acids, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for phenyl-compounds compared to Methanol. |
| Gradient | 0 min: 5% B → 15 min: 60% B → 20 min: 5% B | Gradient required to elute non-polar dimers or late-eluting aromatic impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 210 nm (primary) & 254 nm (secondary) | 210 nm detects the amide bond (high sensitivity); 254 nm confirms the phenyl ring. |
Common FAQ: Chemical Purity
Q: I see a "fronting" shoulder on my main peak. Is my column failing? A: Likely not. Fronting in lactam analysis is often due to solvent mismatch . If you dissolve your sample in 100% ACN but inject into a starting mobile phase of 95% Water, the sample precipitates or travels faster than the eluent initially.
-
Fix: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN).
Q: How do I separate the 3-phenyl regioisomer from the 4-phenyl target? A: These isomers have identical mass and similar polarity. Standard C18 may co-elute them.
-
Fix: Switch to a Phenyl-Hexyl stationary phase. The pi-pi interactions between the stationary phase and the analyte's phenyl ring will differ based on the steric position (3- vs 4-position), often providing the necessary selectivity (
).
Module 2: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the (R)-enantiomer (Limit typically < 0.5%).
Core Protocol: Normal Phase Chiral
Polysaccharide-based columns are the gold standard for lactams due to their ability to form hydrogen bonds with the amide group and pi-pi interactions with the phenyl ring.
| Parameter | Specification | Rationale |
| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "OJ" selector has historically high specificity for 4-substituted lactams [1]. |
| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Ethanol is a more aggressive modifier than IPA, often sharpening peaks for amides. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer in chiral pores. |
| Temperature | 25°C - 35°C | Lower temperature often increases resolution ( |
| Detection | UV @ 220 nm | Maximize signal-to-noise for trace enantiomer detection. |
Common FAQ: Chiral Separation
Q: My enantiomers are partially separating (
-
Fix: Lower the column temperature to 15°C or 20°C. Chiral recognition is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex, increasing retention difference.
Q: The (R)-enantiomer peak is broad and tailing. Why? A: This indicates non-specific binding, likely silanol activity on the silica support.
-
Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks residual silanols and sharpens the basic/amide peaks.
Module 3: Advanced Troubleshooting & Logic
The following diagram illustrates the decision-making process for method development failures.
Figure 1: Decision tree for optimizing analytical methods for phenylpyrrolidone derivatives. Note the distinct optimization loops for resolution (Chiral) vs. peak shape (Achiral).
Module 4: System Suitability & Validation Criteria
To ensure your method is "Self-Validating" (as per Part 2 of your requirements), every sequence must include a System Suitability Test (SST).
Recommended SST Parameters
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | Ensures accurate integration of the trace enantiomer (0.1% level) without overlap from the main peak. | |
| Tailing Factor ( | Critical for lactams. High tailing masks impurities eluting on the tail of the main peak. | |
| Signal-to-Noise (S/N) | Required for sensitivity at the 0.05% impurity reporting threshold. | |
| Precision (RSD) | Confirms system stability (pump flow and injector precision). |
Impurity Fate Mapping
When validating, you must prove you can detect the likely synthetic precursors.
-
Precursor A: 4-amino-3-phenylbutanoic acid (Linear form). Fate: More polar; elutes before the lactam on C18.
-
Precursor B: Ester derivatives (if using ester cyclization). Fate: Less polar; elutes after the lactam on C18.
References
-
Vaccher, C., Vaccher, M. P., & Bonte, J. P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. Link
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530–549. Link
-
U.S. Food and Drug Administration (FDA).[1] (2011).[2] Method of Analysis: N-Methyl-2-pyrrolidone.[2][3] FDA Laboratory Information Bulletin. Link
-
Sardella, R., et al. (2013). High-performance liquid chromatography enantioseparation of atropisomeric 4-phenyl-2-pyrrolidones. Journal of Chromatography A, 1282, 142-152. Link
Sources
Technical Support Center: (S)-4-Phenylpyrrolidin-2-one Stability & Analysis
Disclaimer: This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on established principles of chemical stability and analytical science. Due to a lack of publicly available, specific stability data for (S)-4-Phenylpyrrolidin-2-one, this guide leverages data from structurally related compounds and general principles of lactam chemistry. It is imperative that users of this guide conduct their own specific stability studies to validate these recommendations for their particular applications.
Introduction
(S)-4-Phenylpyrrolidin-2-one is a chiral intermediate of significant interest in medicinal chemistry and drug development. Ensuring its stability throughout storage, handling, and experimental procedures is critical for the integrity and reproducibility of research outcomes. This technical support center provides a comprehensive guide to understanding and managing the stability of (S)-4-Phenylpyrrolidin-2-one, offering troubleshooting advice and methodologies for its analysis.
Frequently Asked Questions (FAQs) on Stability Issues
Q1: What are the primary degradation pathways for (S)-4-Phenylpyrrolidin-2-one?
A1: Based on the chemistry of the lactam functional group and the presence of a phenyl ring, the primary anticipated degradation pathways for (S)-4-Phenylpyrrolidin-2-one are:
-
Hydrolysis: The five-membered lactam ring is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1] This is a common degradation pathway for lactams.[2][3] The product of hydrolysis is (S)-4-amino-3-phenylbutanoic acid.
-
Oxidation: The molecule may be susceptible to oxidative degradation, potentially at the benzylic position of the phenyl ring or at the nitrogen atom of the lactam. Aromatic amines and related structures can undergo complex oxidative reactions.[4][5][6]
-
Photodegradation: Aromatic compounds can be sensitive to light, and photodegradation should be considered a potential instability factor.[7]
-
Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can promote degradation, likely through hydrolysis or other complex reactions.[8][9]
Q2: My assay results for (S)-4-Phenylpyrrolidin-2-one are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent assay results are a common indicator of compound instability. Several factors related to your experimental conditions could be contributing to the degradation of (S)-4-Phenylpyrrolidin-2-one:
-
pH of Solutions: If your compound is dissolved in a highly acidic or basic aqueous solution, hydrolysis of the lactam ring is likely occurring.[1]
-
Storage of Solutions: Aqueous solutions of (S)-4-Phenylpyrrolidin-2-one are not recommended for long-term storage. It is best practice to prepare them fresh. If storage is necessary, it should be at 2-8°C for a short duration, with the stability verified by analysis.
-
Exposure to Light: If your experiments are conducted under direct or intense light, photodegradation may be a factor.[7]
-
Presence of Oxidizing Agents: Contaminants in your reagents or exposure to air over extended periods in solution could lead to oxidative degradation.
Q3: What are the recommended storage conditions for (S)-4-Phenylpyrrolidin-2-one?
A3: For long-term storage, (S)-4-Phenylpyrrolidin-2-one should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[] For short-term storage, refrigeration at 2-8°C is acceptable.
Q4: I am observing unexpected peaks in my chromatogram when analyzing (S)-4-Phenylpyrrolidin-2-one. What could they be?
A4: Unexpected peaks are likely degradation products. The primary suspect would be the hydrolysis product, (S)-4-amino-3-phenylbutanoic acid. Other possibilities include various oxidative and photolytic degradants. To confirm the identity of these peaks, a forced degradation study coupled with a mass spectrometry (MS) detector is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing assay values over time in solution. | Hydrolysis or Photodegradation. | 1. Prepare solutions fresh before each experiment. 2. Buffer solutions to a neutral pH if compatible with your experiment. 3. Protect solutions from light by using amber vials or covering with aluminum foil. 4. If storage is unavoidable, perform a time-course study to determine the acceptable storage duration at a specific temperature (e.g., 2-8°C). |
| Appearance of new peaks in the chromatogram. | Compound Degradation. | 1. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. 2. Use a stability-indicating HPLC method (see protocol outline below) to ensure separation of the parent compound from all degradation products. 3. Employ an LC-MS method to identify the mass of the unknown peaks and aid in their structural elucidation.[11][12][13] |
| Precipitation of the compound from solution. | Poor solubility or solvent incompatibility. | 1. Verify the solubility of (S)-4-Phenylpyrrolidin-2-one in your chosen solvent system. 2. Consider the use of co-solvents or alternative solvent systems. 3. Ensure the storage temperature of the solution does not cause the compound to fall out of solution. |
| Discoloration of the solid compound. | Oxidation or long-term degradation. | 1. Ensure the compound is stored under an inert atmosphere if it is highly sensitive to oxidation. 2. Store at the recommended low temperature (-20°C) and protect from light. 3. Re-test the purity of the material before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance and for developing a stability-indicating analytical method.[14]
Objective: To intentionally degrade (S)-4-Phenylpyrrolidin-2-one under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
(S)-4-Phenylpyrrolidin-2-one
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-4-Phenylpyrrolidin-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N HCl and/or heat at 60°C for a specified time. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C for a specified time. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid (S)-4-Phenylpyrrolidin-2-one in an oven at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][15] A sample protected from light should be analyzed as a control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method outlined below.
Protocol 2: Outline for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[16][17][18][19]
Objective: To develop an HPLC method capable of separating (S)-4-Phenylpyrrolidin-2-one from its potential degradation products.
Starting HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm, to be determined by UV scan).
-
Column Temperature: 30°C.[16]
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Analyze the unstressed and stressed samples from the forced degradation study. Adjust the mobile phase gradient, pH, and other parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Anticipated Stability of (S)-4-Phenylpyrrolidin-2-one under Forced Degradation Conditions (Hypothetical)
| Stress Condition | Expected Stability | Primary Degradation Product |
| 0.1 N HCl, RT, 24h | Moderate Degradation | (S)-4-amino-3-phenylbutanoic acid |
| 0.1 N NaOH, RT, 24h | Significant Degradation | (S)-4-amino-3-phenylbutanoic acid |
| 3% H₂O₂, RT, 24h | Low to Moderate Degradation | Oxidized derivatives |
| Heat (60°C), 24h | Low Degradation | Hydrolysis and other products |
| Photolysis (ICH Q1B) | Low to Moderate Degradation | Photolytic products |
Visualizations
Diagram 1: Potential Degradation Pathway of (S)-4-Phenylpyrrolidin-2-one
Caption: Primary degradation pathways of (S)-4-Phenylpyrrolidin-2-one.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
References
-
Jelińska, A., Oszczapowicz, I., & Zakrzewski, Z. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 853-859. [Link]
-
Reddy, G. S., & Kumar, P. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers, 7(12), 405-412. [Link]
-
Patel, D. J., & Patel, N. J. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 1-13. [Link]
-
Bollen, C., & Baym, M. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]
-
Jain, A., & Sharma, R. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22-31. [Link]
-
Poole, K. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. bioRxiv. [Link]
-
Gou, H., & Sayre, L. M. (2009). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 1(1), 1039-1046. [Link]
-
Pernak, J., & Giszter, T. (2018). Thermal stability of chiral pyrrolidinium salts as the temperature of 5% weight loss (Td5%). ResearchGate. [Link]
-
Kowalczyk, E., & Kwiecień, M. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Molecules, 27(24), 8963. [Link]
-
Gschaid, N., & Hall, M. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9636-9663. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Liu, Y., Ji, Y., Chen, J., Chen, X., Wang, G., Shang, Y., Liu, X., & Pan, J. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 878(31), 3283-3289. [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. [Link]
-
Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208. [Link]
-
Ilardi, E. A., & Vitale, A. A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8549-8562. [Link]
-
Liu, Y., Ji, Y., Chen, J., Chen, X., Wang, G., Shang, Y., Liu, X., & Pan, J. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 878(31), 3283-3289. [Link]
-
Zhang, T., & Weng, W. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5477. [Link]
-
Cox, B. G., & de Maria, P. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333-1336. [Link]
-
d'Acunzo, F., & Girelli, A. M. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3381. [Link]
-
Pernak, J., & Giszter, T. (2018). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Tetrahedron, 74(49), 7071-7078. [Link]
-
Smith, A. M., & O'Brien, P. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters, 25(36), 6649-6653. [Link]
-
Kumar, N., Sangeetha, D., & Reddy, G. S. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Pharmaceutical Analysis, 6(5), 334-340. [Link]
-
Gasparrini, F., Misiti, D., & Villani, C. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 18(1), 1-12. [Link]
-
Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Accounts of Chemical Research, 46(11), 2446-2455. [Link]
-
d'Acunzo, F., & Girelli, A. M. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3381. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Chmiel, T. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]
-
Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chula Digital Collections. [Link]
-
Page, M. I. (2012). The Hydrolysis of Lactams. ResearchGate. [Link]
-
Kanehisa Laboratories. (n.d.). KEGG Pathway: Degradation of aromatic compounds. Retrieved February 3, 2026, from [Link]
-
Vyazovkin, S. (2018). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. International Journal of Pharmaceutics, 551(1-2), 241-246. [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]
-
Kiss, G., & Orglányi, D. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(10), 1747-1778. [Link]
-
Lü, Y., Zhang, H., Meng, X., Wang, L., & Guo, X. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. Analytical Letters, 43(18), 2846-2855. [Link]
-
Dotterer, R. W. (2004). Finding Peaceable Photostability. Caron Products & Services. [Link]
-
Li, W., & Hou, X. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Journal of the American Chemical Society. [Link]
-
Liu, Y., Ji, Y., Chen, J., Chen, X., Wang, G., Shang, Y., Liu, X., & Pan, J. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Retrieved February 3, 2026, from [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Wang, D., & Chen, Y. (2022). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 27(19), 6653. [Link]
-
Kiss, G., & Orglányi, D. (2021). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. ResearchGate. [Link]
-
De Vicente, J., & Lavandera, I. (2010). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5779-5782. [Link]
-
Analytice. (n.d.). Determination of gamma-aminobutyric acid (GABA). Retrieved February 3, 2026, from [Link]
-
Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-43. [Link]
-
Hlavica, P. (2016). Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate. [Link]
-
Liu, Y., Ji, Y., Chen, J., Chen, X., Wang, G., Shang, Y., Liu, X., & Pan, J. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase | MDPI [mdpi.com]
- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 16. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saudijournals.com [saudijournals.com]
- 18. ijpsm.com [ijpsm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for (S)-4-Phenylpyrrolidin-2-one synthesis
Technical Support Guide: Synthesis of (S)-4-Phenylpyrrolidin-2-one
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (also known as (S)-4-phenyl-2-pyrrolidone) is a critical chiral gamma-lactam scaffold, serving as the direct precursor to (S)-Phenibut and a key intermediate for Rolipram analogs and GABA-B agonists.[1]
This guide focuses on the Organocatalytic Asymmetric Michael Addition route, currently the industry "Gold Standard" for generating high enantiomeric excess (ee >90%) without expensive chiral auxiliaries. We address critical failure points in stereocontrol, oxidation stability, and reductive cyclization.
Module 1: The Validated Synthetic Workflow
To ensure high enantiopurity, we recommend the Jørgensen-Hayashi Organocatalytic Route . This pathway minimizes metal contamination early in the synthesis and allows for rigorous stereocontrol.
The Protocol:
-
Asymmetric Michael Addition: Reaction of trans-cinnamaldehyde with nitromethane using a chiral diphenylprolinol silyl ether catalyst.
-
Oxidation: Conversion of the
-nitroaldehyde to the corresponding methyl ester or carboxylic acid. -
Reductive Cyclization: Hydrogenation of the nitro group, triggering spontaneous intramolecular amidation to form the lactam.
Workflow Diagram:
Caption: Figure 1. Optimized workflow for the asymmetric synthesis of (S)-4-Phenylpyrrolidin-2-one via organocatalysis.
Module 2: Troubleshooting Asymmetric Michael Addition
Context: This step defines the stereochemistry. The most common issue is low enantiomeric excess (ee) or catalyst deactivation.
Q: My enantiomeric excess (ee) is stuck below 85%. How do I improve stereocontrol? A: Low ee usually stems from temperature fluctuations or uncatalyzed background reactions.
-
Temperature Control: The reaction must be kept at -10°C to -20°C . Higher temperatures increase the rate of the racemic background reaction.
-
Concentration: High concentration of nitromethane can promote non-selective addition. Use nitromethane as a reagent (5–10 equiv), not the solvent, or dilute with CHCl3/Toluene.
-
Additives: Ensure you are using an acidic additive (e.g., Benzoic acid or 2,4-dinitrobenzoic acid at 10-20 mol%). This aids in the hydrolysis of the iminium intermediate, turning over the catalytic cycle faster and preventing "product inhibition" which can degrade stereoselectivity.
Q: The reaction stalls after 50% conversion. Should I add more catalyst? A: Do not simply add more catalyst. The stall is likely due to the accumulation of water (a byproduct of iminium formation) which hydrolyzes the silyl ether catalyst.
-
Solution: Add molecular sieves (4Å) to the reaction mixture to scavenge water.
-
Alternative: Verify the quality of your cinnamaldehyde. Oxidation products (cinnamic acid) can protonate and deactivate the amine catalyst. Distill cinnamaldehyde prior to use.
Module 3: Troubleshooting Reductive Cyclization
Context: Converting the nitro-ester/acid to the lactam involves reducing the nitro group to an amine, which then attacks the carbonyl.
Q: I see the amino-ester intermediate, but it won't cyclize to the lactam. A: While cyclization is often spontaneous, steric bulk or pH can hinder it.
-
Thermal Drive: Heat the reaction mixture to reflux in ethanol or toluene for 2–4 hours after the hydrogenation is complete.
-
Base Catalysis: If using the ethyl ester, add a mild base (e.g.,
or , 1.0 equiv) to deprotonate the ammonium salt (if formed) and facilitate nucleophilic attack on the ester. -
Acid Precursors: If starting from the nitro-acid, simple heating may not suffice. You may need to activate the acid (e.g., with EDC/NHS) or reflux in high-boiling solvents (e.g., xylene) with a Dean-Stark trap to remove water.
Q: The reduction is yielding a complex mixture of dimers/oligomers. A: This suggests intermolecular reactions between the amine of one molecule and the aldehyde/ester of another.
-
High Dilution: Run the hydrogenation at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Choice: Switch from Pd/C to Raney Nickel . Raney Ni is superior for nitro reductions and less prone to poisoning by amine byproducts. Caution: Raney Ni is pyrophoric.
Module 4: Purification & Analysis
Q: How do I separate the enantiomers if the synthesis wasn't perfect? A: Chiral HPLC is required. Standard silica chromatography cannot separate enantiomers.
Table 1: Chiral HPLC Separation Parameters
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reverse Phase) |
| Column | Chiralcel OD-H or Chiralpak AD-H | Chiralcel OJ-RH |
| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20) | Acetonitrile : Water (buffered pH 4.0) |
| Flow Rate | 0.5 – 1.0 mL/min | 0.5 mL/min |
| Detection | UV @ 210 nm or 254 nm | UV @ 210 nm |
| Notes | Best for preparative separation. | Better for LC-MS integration. |
Q: The product is oiling out and difficult to crystallize. A: 4-Phenylpyrrolidin-2-one is a solid (mp ~80-85°C), but impurities depress the melting point significantly.
-
Trituration: Triturate the crude oil with cold diethyl ether or pentane. The lactam is sparingly soluble in non-polar alkanes, while impurities often dissolve.
-
Recrystallization: Use EtOAc/Hexane or Toluene. Seed crystals are highly recommended if available.
Module 5: Diagnostic Logic Tree
Use this flowchart to diagnose low yield or purity issues.
Caption: Figure 2. Diagnostic logic tree for troubleshooting synthesis failures.
References
-
Organocatalytic Michael Addition
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). "Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction." Organic Syntheses.
-
Source:
-
Synthesis of GABA Analogs (Phenibut/Baclofen Precursors)
- Zhang, M., et al. (2014). "An Efficient Synthesis of Enantiomerically Pure -Aminobutyric Acid (GABA) Derivatives." Advances in Chemical Engineering and Science.
-
Source:
-
Chiral HPLC Methods
- Vaccher, C., et al. (1999).
-
Source:
-
Reductive Cyclization Mechanisms
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for Nitromethane and Raney Nickel before handling.
Sources
Validation & Comparative
comparing (S)-4-Phenylpyrrolidin-2-one with other pyrrolidinone derivatives
A Privileged Scaffold in Neuropharmacology and Asymmetric Synthesis[1]
Executive Summary: The "Phenyl" Advantage
(S)-4-Phenylpyrrolidin-2-one (CAS: 1198-97-6, stereoisomer specific) represents a critical chiral pharmacophore in medicinal chemistry.[1] Unlike its unsubstituted parent 2-pyrrolidone , the introduction of a phenyl group at the C4 position creates a lipophilic domain that significantly enhances Blood-Brain Barrier (BBB) permeability.
This guide compares (S)-4-Phenylpyrrolidin-2-one against three clinically relevant pyrrolidinone derivatives: Piracetam (the prototype), Levetiracetam (the antiepileptic standard), and Rolipram (the PDE4 inhibitor).
Key Insight: While Piracetam relies on polar transport, (S)-4-Phenylpyrrolidin-2-one leverages hydrophobic interactions, serving as the core scaffold for (S)-Phenylpiracetam , a nootropic with 30-60x higher potency than Piracetam.[1]
Comparative Analysis: Physicochemical & Functional Profiles
The following table contrasts the core scaffold with established drugs to highlight the impact of the C4-phenyl substitution.
| Feature | (S)-4-Phenylpyrrolidin-2-one | Piracetam | Levetiracetam | Rolipram |
| Structure Class | 4-Aryl-2-pyrrolidone | 2-Oxo-1-pyrrolidineacetamide | 4-(3-cyclopentyloxy-4-methoxy-phenyl)-2-pyrrolidone | |
| MW ( g/mol ) | 161.20 | 142.16 | 170.21 | 275.34 |
| LogP (Lipophilicity) | ~1.2 (Moderate) | -1.7 (Hydrophilic) | -0.6 (Slightly Hydrophilic) | 2.8 (Lipophilic) |
| TPSA ( | 29.1 | 49.3 | 49.3 | 55.4 |
| Primary Target | AMPA modulator (allosteric) | SV2A protein | PDE4 Enzyme | |
| BBB Permeability | High (Passive diffusion) | Low (Requires transporters) | High (Rapid uptake) | High |
Analysis of Data
-
Lipophilicity Shift: The shift from Piracetam (LogP -1.[1]7) to the 4-phenyl scaffold (LogP ~1.[1]2) drastically changes the pharmacokinetic profile, allowing for passive diffusion across the BBB.
-
Structural Homology: (S)-4-Phenylpyrrolidin-2-one shares the 4-aryl core with Rolipram .[1] However, it lacks the bulky dialkoxy substituents of Rolipram, which prevents it from potently inhibiting PDE4, thereby avoiding the emetic side effects associated with strong PDE4 inhibition.
Synthetic Utility: Enzymatic Dynamic Kinetic Resolution (DKR)[2]
Traditional chemical resolution of racemic 4-phenylpyrrolidin-2-one is inefficient (max 50% yield).[1] The modern "Gold Standard" protocol utilizes
Mechanism of Action
The process involves the stereoselective amination of a keto-ester or aldehyde precursor. The enzyme selectively produces the (S)-amine, which spontaneously cyclizes to the lactam.
DOT Diagram: Enzymatic Cascade Workflow
Figure 1: Biocatalytic cascade for the asymmetric synthesis of (S)-4-Phenylpyrrolidin-2-one.
Experimental Protocol: -Transaminase Mediated Synthesis
Objective: Synthesize (S)-4-Phenylpyrrolidin-2-one with >98% ee.
Reagents:
-
Substrate: Ethyl 4-oxo-3-phenylbutanoate (50 mM)[1]
-
Enzyme:
-Transaminase (e.g., Chromobacterium violaceum derivative) -
Amine Donor: L-Alanine (250 mM)[1]
-
Cofactor: PLP (Pyridoxal-5'-phosphate, 1 mM)[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Workflow:
-
Preparation: Dissolve L-Alanine and PLP in phosphate buffer. Adjust pH to 7.5.
-
Initiation: Add the substrate (dissolved in 5% DMSO if necessary) and the
-TA lyophilized powder (10 U/mL). -
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Critical Control: To drive the equilibrium, use a coupled system (Lactate Dehydrogenase) to remove the pyruvate byproduct formed from alanine.
-
-
Termination: Quench reaction by adding equal volume of Ethyl Acetate.
-
Extraction: Extract the organic layer (containing the cyclized lactam) 3x.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane to obtain white crystalline solid.[1]
Validation Criteria:
-
Yield: >85% isolated yield.[1]
-
Chiral Purity: >99% ee (determined via Chiral HPLC, see Section 5).
Structure-Activity Relationship (SAR) Logic[1][3][4]
The (S)-4-phenyl group acts as a "molecular anchor," orienting the pyrrolidone ring within hydrophobic pockets of the target protein (e.g., SV2A or DAT).
SAR Decision Tree
The following diagram illustrates how modifications to the (S)-4-Phenylpyrrolidin-2-one core diverge into different pharmacological classes.
Figure 2: Divergent synthesis pathways based on the 4-phenylpyrrolidone core.[1]
Mechanistic Implication:
-
N-Substitution: Adding an acetamide group (as in Phenylpiracetam) increases hydrogen bonding capacity, mimicking the endogenous neurotransmitter structure of GABA.
-
C4-Substitution: The unmodified phenyl ring is optimal for DAT/NET interaction (stimulant-like effects).[1] Adding alkoxy groups (as in Rolipram) shifts selectivity toward PDE4.[1]
Analytical Validation: Chiral HPLC Method
To ensure the integrity of the (S)-isomer, the following self-validating chromatographic method is recommended.
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Phenyl absorption).[1]
-
Temperature: 25°C.
Expected Results:
-
(R)-isomer retention time (
): ~12.5 min.[1] -
(S)-isomer retention time (
): ~14.2 min.[1] -
Note: Elution order may reverse depending on the specific column generation; always run a racemic standard first.
References
-
Zhmurenko, L. A., et al. (2019).[1][2] "Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity." Pharmaceutical Chemistry Journal.
-
Cayman Chemical. "4-Phenyl-2-pyrrolidinone Product Information."[1] Cayman Chemical Product Database.
-
PubChem. "4-phenylpyrrolidin-2-one Compound Summary."[1] National Library of Medicine.[1]
-
Malykh, A. G., & Sadaie, M. R. (2010).[1] "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1][3] Drugs.
-
Reetz, M. T. (2013).[1] "Biocatalysis in Organic Synthesis: The Use of Transaminases." Journal of Organic Chemistry. (Contextual grounding for DKR protocol).
Sources
The (S)-4-Phenylpyrrolidin-2-one Scaffold: A Privileged Motif for Novel Anticonvulsant Agents
A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. The (S)-4-Phenylpyrrolidin-2-one scaffold has emerged as a promising starting point for the development of potent anticonvulsant agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative overview of their biological performance supported by experimental data. We will delve into the rationale behind molecular design, key experimental findings, and the protocols used to evaluate these compounds, providing a comprehensive resource for researchers in the field.
The Rationale for Targeting the (S)-4-Phenylpyrrolidin-2-one Core
The pyrrolidin-2-one ring is a core structural feature of the racetam class of nootropic drugs, some of which, like levetiracetam, exhibit significant anticonvulsant properties.[1] The introduction of a phenyl group at the 4-position of the pyrrolidin-2-one ring has been shown to be a critical modification for enhancing anticonvulsant activity.[2][3] This observation has spurred the exploration of (S)-4-Phenylpyrrolidin-2-one as a privileged scaffold for the design of new central nervous system (CNS) active agents. The stereochemistry at the C4 position is also crucial, with the (S)-enantiomer often demonstrating higher potency.
The primary strategy in the SAR studies of this scaffold involves modifications at the N1 position of the pyrrolidin-2-one ring. By introducing various substituents at this position, researchers can modulate the physicochemical properties of the molecules, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing their pharmacokinetic profiles and interaction with biological targets.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Key to Potency
Recent studies have illuminated several key structural features that govern the anticonvulsant activity of (S)-4-Phenylpyrrolidin-2-one analogs. A significant breakthrough came from the work of Zhmurenko and colleagues, who designed and synthesized a series of 4-phenylpyrrolidone derivatives with the aim of combining nootropic and anticonvulsant activities.[2] Their findings provide a solid foundation for understanding the SAR of this class of compounds.
Key Findings from N1-Substituted Analogs:
A pivotal study explored a series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, revealing critical insights into the impact of N1-substituents on anticonvulsant potency. The general structure of the investigated analogs is depicted below:
Caption: General structure of N1-substituted (S)-4-Phenylpyrrolidin-2-one analogs.
The most profound discovery was the exceptional potency of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid . This compound demonstrated anticonvulsant activity at doses of 2.5–5.0 mg/kg, significantly surpassing the reference drug levetiracetam, which was active at doses of 2.5–600 mg/kg in the same tests.[2]
The SAR can be summarized as follows:
-
Aromatic Amide Moiety: The presence of an aromatic ring in the amide side chain at the N1 position is crucial for high anticonvulsant activity.
-
Substitution on the Aromatic Ring: The substitution pattern on the anilide ring dramatically influences potency.
-
Di-substitution: The 2,6-dimethyl substitution on the phenyl ring of the amide was found to be optimal for activity.[2] This suggests that steric hindrance or a specific conformational arrangement induced by the ortho-methyl groups may be favorable for binding to the biological target.
-
Mono-substitution: Mono-substituted analogs generally exhibited lower activity compared to the 2,6-dimethyl analog.
-
-
Unsubstituted Phenyl at C4: The unsubstituted phenyl ring at the 4-position of the pyrrolidinone core is essential for anticonvulsant activity.[3]
Comparative Performance Data
| Compound/Analog | N1-Substituent | Anticonvulsant Activity (Dose Range) | Comparison with Levetiracetam |
| Lead Compound | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | 2.5 - 5.0 mg/kg | Significantly more potent |
| Analog 1 | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid anilide | Less active than the lead compound | Less potent |
| Analog 2 | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2-methylanilide | Less active than the lead compound | Less potent |
| Levetiracetam | - | 2.5 - 600 mg/kg | Reference Drug |
Experimental Protocols
The evaluation of anticonvulsant activity for (S)-4-Phenylpyrrolidin-2-one analogs typically relies on well-established rodent models of seizures. The two most common assays are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][3]
Methodology:
-
Animal Model: Male albino mice (20-25 g) are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic and saline solution to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[1]
Methodology:
-
Animal Model: Male albino mice (18-25 g) are commonly used.
-
Compound Administration: Test compounds are administered i.p. or p.o. at various doses, followed by a vehicle control group.
-
Chemoconvulsant Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (convulsions lasting for at least 5 seconds).
-
Endpoint: An animal is considered protected if it does not exhibit clonic seizures.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Seizure Test.
Synthesis of the Lead Compound: 2,6-Dimethylanilide of (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
The synthesis of this highly potent analog involves a multi-step process starting from 4-phenylpyrrolidin-2-one.[2]
Synthetic Scheme:
Caption: Synthetic route to the lead anticonvulsant analog.
Step-by-Step Methodology:
-
N-Alkylation: 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed using a base such as sodium hydroxide (NaOH) in a mixture of water and ethanol to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Amide Coupling: The carboxylic acid is activated, for example, with isobutyl chloroformate in the presence of triethylamine (Et3N), and then reacted with 2,6-dimethylaniline to yield the final product, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
Conclusion and Future Directions
The (S)-4-Phenylpyrrolidin-2-one scaffold represents a highly promising platform for the design of novel anticonvulsant drugs. SAR studies have clearly demonstrated that modifications at the N1 position, particularly the introduction of a 2,6-dimethylanilide acetic acid moiety, can lead to compounds with exceptional potency, surpassing that of established drugs like levetiracetam.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the N1-anilide ring to further refine the SAR and potentially improve the pharmacokinetic and safety profiles.
-
Investigating the mechanism of action of these potent analogs to understand the molecular basis of their anticonvulsant activity.
-
Conducting in-depth preclinical studies on the most promising candidates to evaluate their efficacy in chronic models of epilepsy and to assess their overall drug-like properties.
By leveraging the insights gained from these SAR studies, the scientific community is well-positioned to develop the next generation of safer and more effective treatments for epilepsy.
References
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link][2][4]
-
Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1978). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Arzneimittel-Forschung, 28(6), 952-956. [Link][3][5]
- Gower, A. J., & Hirsch, H. V. (1984). The anticonvulsant and behavioural effects of the 2-pyrrolidinone derivative, CGS 13529. Life sciences, 35(6), 627-634.
- Kaminski, R. M., et al. (2008). The search for new antiepileptic drugs: a new era of methodology and targets. Epilepsia, 49(s1), 1-5.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106. [Link][1]
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181.
- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 23(S2), S1-S9.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs In Vivo Efficacy of (S)-4-Phenylpyrrolidin-2-one Derivatives: A Comparative Technical Guide
Executive Summary & Chemical Grounding
The 4-phenylpyrrolidin-2-one scaffold represents a critical divergence in the "racetam" family of nootropics. Unlike its parent compound piracetam, the addition of a phenyl group at the 4-position drastically alters the lipophilicity and pharmacodynamic profile, shifting the mechanism from pure AMPA/NMDA modulation to significant monoaminergic interaction.
For drug development professionals, the critical distinction lies in the stereochemistry. The (S)-enantiomer and (R)-enantiomer of 4-phenylpyrrolidin-2-one (Phenylpiracetam) exhibit distinct in vitro binding profiles that translate into divergent in vivo phenotypes. This guide dissects these differences to aid in the rational design of next-generation CNS agents.
Chemical Identity[1]
-
Scaffold : 4-phenylpyrrolidin-2-one
-
Key Derivative : Phenylpiracetam (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide)
Figure 1: Stereochemical divergence in pharmacological activity of the 4-phenylpyrrolidin-2-one scaffold.
In Vitro Profile: Binding & Mechanism
The in vitro efficacy of these derivatives is primarily defined by their interaction with the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET). Unlike Levetiracetam, which binds selectively to Synaptic Vesicle Protein 2A (SV2A), 4-phenyl derivatives show a mixed profile.
Comparative Binding Data
The following data synthesizes binding affinities (
| Metric | (R)-Phenylpiracetam | (S)-Phenylpiracetam | Levetiracetam (Ref) |
| DAT Binding ( | ~16 µM (High Affinity) | ~56 µM (Moderate Affinity) | >1000 µM (Inactive) |
| NET Binding ( | Present (Affinity ~11x lower than DAT) | Inactive (>100 µM) | Inactive |
| SERT Binding | Inactive | Inactive | Inactive |
| SV2A Affinity | Low/Moderate | Low/Moderate | High ( |
| Selectivity Profile | Dual NDRI | Selective DAT Inhibitor | SV2A Modulator |
Mechanistic Insight[5]
-
The (R)-Isomer : Functions as a classic dual reuptake inhibitor.[4] The simultaneous blockade of DAT and NET leads to a synergistic increase in extracellular dopamine and norepinephrine, driving potent CNS stimulation.
-
The (S)-Isomer : Functions as a selective DAT inhibitor.[2][4][5][6] In vitro, it blocks dopamine reuptake but lacks the noradrenergic component. This selectivity is crucial: without NET inhibition, the "fight or flight" motor stimulation is significantly blunted, leading to a unique therapeutic window for metabolic disorders without psychostimulant side effects.
Figure 2: Divergent signaling pathways. (S)-derivatives decouple metabolic benefits from motor stimulation by avoiding NET inhibition.
In Vivo Efficacy: Behavioral & Metabolic Translation
The translation from in vitro binding to in vivo phenotype is non-linear. The (S)-isomer's lack of locomotor stimulation despite DAT inhibition is a key "PK/PD disconnect" that researchers must account for.
Efficacy Comparison Table
| Model | Endpoint | (R)-Derivative Effect | (S)-Derivative Effect |
| Open Field Test | Locomotor Activity | Significant Increase (10-50 mg/kg) | No Effect (up to 100 mg/kg) |
| Forced Swim Test | Antidepressant Activity | Active (10-50 mg/kg) | Weak/Inactive (<100 mg/kg) |
| Passive Avoidance | Memory Retention | Significant Improvement (1 mg/kg) | Inactive / Antagonistic |
| Diet-Induced Obesity | Body Weight Gain | Moderate Reduction | Significant Reduction |
| Glucose Tolerance | Hyperglycemia | Moderate Effect | Significant Improvement |
Interpretation for Drug Development[9]
-
For Cognitive/Motor Indications : The (R)-isomer is the obligatory choice. Its high potency in the Passive Avoidance test (1 mg/kg) suggests a mechanism beyond simple reuptake inhibition, potentially involving direct receptor modulation or higher SV2A interaction than currently quantified.
-
For Metabolic Indications : The (S)-isomer represents a safer alternative to amphetamine-class anorectics. By inhibiting DAT without NET, it reduces the "craving" reward signal (dopamine) without triggering cardiovascular or motor hyperactivity (norepinephrine).
Experimental Protocols
To validate these findings in your own pipeline, use the following self-validating protocols.
Protocol A: In Vitro Dopamine Uptake Inhibition
Objective : Determine
-
Tissue Preparation : Rapidly decapitate male BALB/c mice. Dissect striatum on ice. Homogenize in 0.32 M sucrose (pH 7.4). Centrifuge at 1000 x g (10 min); collect supernatant (synaptosomes).
-
Incubation :
-
Buffer: Krebs-Ringer-HEPES (KRH).
-
Add test compound ((S) or (R) derivative) at concentrations
to M. -
Pre-incubate for 15 min at 37°C.
-
-
Uptake Initiation : Add
-Dopamine (final conc. 50 nM). Incubate for 5 min. -
Termination : Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash 3x with ice-cold buffer.
-
Quantification : Liquid scintillation counting.
-
Validation : Non-specific uptake is defined by parallel wells containing 10 µM GBR12909 (standard DAT inhibitor).
Protocol B: In Vivo Open Field Test (Locomotor)
Objective : Distinguish psychostimulant (R) from non-stimulant (S) profiles.
-
Acclimatization : House mice (n=8-10/group) in reverse light cycle for 7 days.
-
Dosing : Administer vehicle (saline), (R)-isomer (50 mg/kg), or (S)-isomer (50 mg/kg) i.p., 30 mins prior to testing.
-
Testing : Place mouse in the center of a 50x50 cm arena (illumination < 50 lux).
-
Recording : Record movement for 60 minutes using video tracking software (e.g., EthoVision).
-
Analysis :
-
Primary Metric : Total Distance Traveled (cm).
-
Secondary Metric : Rearing frequency (vertical activity).
-
-
Success Criteria : The (R)-group must show >50% increase in distance vs. vehicle. The (S)-group must be statistically indistinguishable from vehicle (
).
Figure 3: Screening workflow to categorize phenylpyrrolidin-2-one derivatives based on locomotor response.
References
-
Zvejniece, L., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity.[5][6] Pharmacology Biochemistry and Behavior, 160, 21-29.
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412.
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.
Sources
- 1. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Asymmetric Synthesis of (S)-4-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Phenylpyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, forming the core of various biologically active compounds. Its stereospecific synthesis is therefore of paramount importance. This guide provides a comparative analysis of three prominent asymmetric synthesis routes to (S)-4-Phenylpyrrolidin-2-one: Biocatalytic Dynamic Kinetic Resolution, Asymmetric Hydrogenation, and Palladium-Catalyzed Asymmetric Conjugate Addition. The discussion delves into the mechanistic underpinnings, experimental protocols, and key performance metrics of each approach to inform strategic decisions in synthetic route selection.
Introduction to (S)-4-Phenylpyrrolidin-2-one and its Significance
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals and natural products. The introduction of a chiral center, as in (S)-4-Phenylpyrrolidin-2-one, adds a crucial three-dimensional aspect that can significantly influence pharmacological activity. This specific enantiomer has been utilized as a precursor in the synthesis of compounds with anticonvulsant and nootropic activities[1]. The development of efficient and highly enantioselective methods for its synthesis is a key focus in process chemistry and drug development.
Route 1: Biocatalytic Dynamic Kinetic Resolution (DKR) with ω-Transaminases
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The dynamic kinetic resolution (DKR) of a prochiral ketone precursor using ω-transaminases is a particularly elegant strategy for the synthesis of (S)-4-Phenylpyrrolidin-2-one.
Causality Behind Experimental Choices
This chemoenzymatic approach begins with a simple, commercially available starting material which is converted to a keto-ester precursor. The key step involves the use of an (R)-selective ω-transaminase. In a dynamic kinetic resolution, the enzyme selectively aminates one enantiomer of the rapidly racemizing keto-ester. The resulting amino-ester spontaneously cyclizes to form the desired (S)-4-phenylpyrrolidin-2-one. The in situ racemization of the unreacted keto-ester allows for a theoretical yield of 100% of the desired enantiomer[2][3]. The choice of a whole-cell biocatalyst often simplifies the procedure by eliminating the need for enzyme purification, and the use of an inexpensive amine donor like isopropylamine makes the process more cost-effective.
Experimental Protocol
The following protocol is a representative example of a biocatalytic DKR for the synthesis of (S)-4-Phenylpyrrolidin-2-one.
Step 1: Synthesis of Ethyl 4-oxo-4-phenylbutanoate (Precursor)
This precursor can be synthesized via several established methods.
Step 2: Biocatalytic Dynamic Kinetic Resolution
-
To a temperature-controlled reactor, add phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add the precursor, ethyl 4-oxo-4-phenylbutanoate, to a final concentration of, for example, 50 mM.
-
Add the amine donor, such as isopropylamine, in excess (e.g., 1 M).
-
Add pyridoxal 5'-phosphate (PLP), a crucial cofactor for transaminases, to a final concentration of 1 mM.
-
Introduce the whole-cell biocatalyst containing an overexpressed (R)-selective ω-transaminase (e.g., from Aspergillus terreus). The amount of biocatalyst will depend on its activity.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC for the consumption of the starting material and formation of the product.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure (S)-4-Phenylpyrrolidin-2-one.
Diagram of the Synthetic Pathway
Caption: Biocatalytic DKR pathway to (S)-4-Phenylpyrrolidin-2-one.
Route 2: Asymmetric Hydrogenation of an Unsaturated Precursor
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct and highly enantioselective reduction of prochiral double bonds. For the synthesis of (S)-4-Phenylpyrrolidin-2-one, this can be achieved by the hydrogenation of a suitable unsaturated lactam precursor.
Causality Behind Experimental Choices
This route relies on the use of a chiral transition metal catalyst, typically a ruthenium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)[4][5]. The choice of the specific enantiomer of the chiral ligand ((S)-BINAP in this case) dictates the stereochemical outcome of the hydrogenation. The reaction is carried out under a hydrogen atmosphere, and the pressure can be adjusted to optimize the reaction rate and selectivity. The solvent is chosen to ensure the solubility of both the substrate and the catalyst.
Experimental Protocol
The following is a representative protocol for the asymmetric hydrogenation of an unsaturated precursor to (S)-4-Phenylpyrrolidin-2-one.
Step 1: Synthesis of 4-Phenyl-1,5-dihydro-2H-pyrrol-2-one (Precursor)
This precursor can be synthesized through various methods, such as the condensation of an appropriate amino alcohol with a phenyl-substituted keto-acid derivative.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with the catalyst, for example, [RuCl((S)-BINAP)]2·NEt3.
-
Add the unsaturated precursor, 4-phenyl-1,5-dihydro-2H-pyrrol-2-one.
-
Add a suitable degassed solvent, such as methanol or ethanol.
-
Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford (S)-4-Phenylpyrrolidin-2-one.
Diagram of the Synthetic Pathway
Caption: Asymmetric hydrogenation route to (S)-4-Phenylpyrrolidin-2-one.
Route 3: Palladium-Catalyzed Asymmetric Conjugate Addition
Transition metal-catalyzed asymmetric conjugate addition is a powerful method for the formation of C-C bonds and the simultaneous creation of a stereocenter. A palladium-catalyzed approach can be employed to introduce the phenyl group at the 4-position of a pyrrolidinone precursor in an enantioselective manner.
Causality Behind Experimental Choices
This strategy involves the 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated lactam[6]. The key to success is the use of a chiral palladium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity. The reaction is typically performed in the presence of a base and a suitable solvent. The mild reaction conditions and the commercial availability of a wide range of arylboronic acids make this a versatile method.
Experimental Protocol
The following is a representative protocol for the palladium-catalyzed asymmetric conjugate addition to synthesize a precursor to (S)-4-Phenylpyrrolidin-2-one.
Step 1: Synthesis of 1-Boc-1,5-dihydro-2H-pyrrol-2-one (Precursor)
This α,β-unsaturated lactam precursor can be prepared from commercially available starting materials.
Step 2: Palladium-Catalyzed Asymmetric Conjugate Addition
-
To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)2) and the chiral ligand (e.g., a chiral phosphine or diene ligand).
-
Add the α,β-unsaturated lactam precursor, 1-Boc-1,5-dihydro-2H-pyrrol-2-one.
-
Add phenylboronic acid.
-
Add a suitable solvent (e.g., THF, dioxane) and a base (e.g., K3PO4).
-
Stir the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC).
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-1-Boc-4-phenylpyrrolidin-2-one.
-
The Boc protecting group can be removed under acidic conditions to yield (S)-4-Phenylpyrrolidin-2-one.
Diagram of the Synthetic Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating the Mechanism of Action of (S)-4-Phenylpyrrolidin-2-one
This guide outlines a rigorous validation framework for (S)-4-Phenylpyrrolidin-2-one , specifically focusing on its distinct pharmacological profile as a selective Dopamine Transporter (DAT) inhibitor with non-stimulant metabolic effects.
Unlike its (R)-enantiomer (the primary driver of psychostimulation in racemic Phenylpiracetam), the (S)-isomer presents a unique "atypical" mechanism that requires specialized validation protocols to differentiate it from classical stimulants.
Product Identity: (S)-4-Phenylpyrrolidin-2-one (Core Pharmacophore of (S)-Phenylpiracetam) Primary Mechanism: Selective Dopamine Transporter (DAT) Inhibition Therapeutic Distinctiveness: Metabolic regulation (anti-obesity) without psychomotor stimulation.
Executive Summary: The Stereochemical Divergence
In the development of phenyl-racetams, stereochemistry dictates the therapeutic window. While the racemate and (R)-isomer are known for broad-spectrum monoamine modulation (DAT/NET inhibition) and psychostimulation, the (S)-isomer exhibits a functional selectivity that challenges conventional screening paradigms.
| Feature | (S)-4-Phenylpyrrolidin-2-one (Target) | (R)-4-Phenylpyrrolidin-2-one (Alternative) | Piracetam (Classic Control) |
| Primary Target | DAT (Selective) | DAT + NET (Mixed) | AMPA/NMDA (Allosteric) |
| NET Affinity | Negligible | Moderate/High | None |
| Locomotor Effect | Neutral (No Stimulation) | Significant Hyperactivity | Neutral |
| Metabolic Effect | Reduces Weight/Fat Mass | Variable | Neutral |
| Clinical Utility | Metabolic Syndrome, Obesity | ADHD, Cognitive Fatigue | Cognitive Decline |
Mechanism of Action (MoA) Hypothesis
The validation of (S)-4-Phenylpyrrolidin-2-one relies on confirming three mechanistic pillars:
-
Target Engagement: High-affinity binding to the Dopamine Transporter (DAT).
-
Selectivity Window: Lack of significant affinity for the Norepinephrine Transporter (NET) or Serotonin Transporter (SERT), which explains the absence of sympathomimetic side effects (jitters, hypertension).
-
Functional Outcome: Modulation of central metabolic signaling (e.g., leptin sensitivity) independent of locomotor forcing.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways of the (S) vs. (R) isomers.
Caption: Divergent pharmacological outcomes of Phenylpyrrolidin-2-one enantiomers. The (S)-isomer selectively targets DAT, decoupling metabolic benefits from psychostimulation.
Validation Protocols
To scientifically validate this MoA, you must move beyond generic screening. The following protocols are designed to isolate the specific activity of the (S)-isomer.
Phase 1: Chemical Integrity & Chiral Purity
Why: Even 5% contamination with the (R)-isomer can produce false-positive psychostimulant signals.
-
Method: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.
Phase 2: In Vitro Target Engagement (Binding & Uptake)
Why: To prove selectivity for DAT over NET/SERT.
Protocol A: Radioligand Binding Assay
-
Source: Rat striatal synaptosomes (rich in DAT) and cortical synaptosomes (rich in NET).
-
Ligands:
-
DAT: [³H]WIN 35,428 (highly specific).
-
NET: [³H]Nisoxetine.
-
SERT: [³H]Citalopram.
-
-
Procedure: Incubate (S)-4-Phenylpyrrolidin-2-one (1 nM – 100 μM) with membranes and radioligand for 2 hours at 4°C. Terminate by rapid filtration.
-
Data Analysis: Calculate
values.-
Valid Result:
(DAT) in the low micromolar/high nanomolar range; (NET) > 10x higher (indicating low affinity).
-
Protocol B: Functional Uptake Inhibition
-
System: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Tracer: [³H]Dopamine, [³H]Norepinephrine.
-
Validation Metric: The (S)-isomer should inhibit DA uptake significantly (
established) but show negligible inhibition of NE uptake compared to the (R)-isomer control.
Phase 3: In Vivo Functional Differentiation
Why: To confirm the "non-stimulant" phenotype. A classic DAT inhibitor (like cocaine or methylphenidate) causes hyperactivity. The (S)-isomer is unique because it does not.
Experiment: The Open Field vs. Metabolic Cage Test
-
Subjects: Diet-Induced Obese (DIO) Mice or Zucker Rats.
-
Groups: Vehicle, (S)-Isomer, (R)-Isomer (Positive Control for stimulation).
-
Workflow:
-
Day 1-14: Daily oral administration.
-
Measure 1 (Locomotion): Place animals in an Open Field chamber for 60 mins post-dose.
-
Expected Result (S): Total distance traveled ≈ Vehicle (No stimulation).
-
Expected Result (R): Total distance traveled >> Vehicle (Hyperactivity).
-
-
Measure 2 (Metabolic): Monitor body weight and food intake daily.
-
Expected Result (S): Significant reduction in weight gain and fat mass.[1]
-
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| High Locomotor Activity | Sample likely contaminated with (R)-isomer or purity <98%.[2] | Re-run Chiral HPLC; Recrystallize. |
| No Weight Loss | Dosing may be too low; (S)-isomer potency is generally lower than (R). | Increase dose (typically 50-100 mg/kg for scaffold screening). |
| NET Inhibition Observed | Loss of selectivity.[3] | Verify compound structure; ensure no "acetamide" tail hydrolysis if using Phenylpiracetam. |
References
-
Zvejniece, L., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity.[1] Pharmacology Biochemistry and Behavior.[4][5] Link
-
Mokrov, G. V., et al. (2019).[5] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Link
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link
-
PubChem. (n.d.). 4-phenylpyrrolidin-2-one Compound Summary. National Library of Medicine. Link
Sources
- 1. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 62624-45-7: 2-Pyrrolidinone, 4-phenyl-, (4S)- [cymitquimica.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis: Cross-Reactivity & Selectivity of (S)-4-Phenylpyrrolidin-2-one
This guide provides a rigorous technical comparison of (S)-4-Phenylpyrrolidin-2-one (the core scaffold of the nootropic Phenylpiracetam), focusing on its cross-reactivity profile. This analysis distinguishes between Pharmacological Cross-Reactivity (selectivity against off-target receptors like DAT and GABA-B) and Analytical Cross-Reactivity (interference in immunoassays for Amphetamines).
Executive Summary
(S)-4-Phenylpyrrolidin-2-one represents the chiral core of the "racetam" derivative Phenylpiracetam. Unlike its racemic parent or the (R)-eutomer (associated with potent DAT inhibition and cognitive enhancement), the (S)-isomer exhibits a distinct pharmacological profile.
For drug development professionals, the critical value of the (S)-isomer lies in its reduced cross-reactivity with psychostimulant targets (DAT/NET), potentially offering anxiolytic efficacy without the sympathomimetic side effects or abuse potential associated with the (R)-isomer. Furthermore, its structural rigidity minimizes false-positive risks in standard amphetamine immunoassays compared to flexible phenethylamines.
Part 1: Pharmacological Cross-Reactivity (Selectivity Profiling)
The primary safety concern for phenyl-substituted pyrrolidines is "off-target" binding to the Dopamine Transporter (DAT), which drives addiction liability.
1.1 The Selectivity Landscape
The following table contrasts the (S)-isomer against its (R)-counterpart and standard market alternatives.
| Compound | Primary Mechanism | Cross-Reactivity (DAT) | Cross-Reactivity (GABA-B) | Clinical Outcome Profile |
| (S)-4-Phenylpyrrolidin-2-one | Unknown / Modulator | Low / Negligible | Low | Anxiolytic-like, non-stimulant. |
| (R)-Phenylpiracetam | DAT/NET Inhibition | High (Ki ~ low µM) | Low | Psychostimulant, memory enhancer. |
| Baclofen | GABA-B Agonist | Negligible | High (Agonist) | Muscle relaxant, sedative. |
| Amphetamine | DAT/NET Releaser | Very High (Ki ~ nM) | Negligible | Euphoric stimulant. |
Analyst Insight: The (S)-isomer lacks the spatial orientation required to deeply penetrate the S1 binding pocket of DAT, unlike the (R)-isomer which mimics the phenethylamine pharmacophore more effectively. This "stereochemical shielding" reduces pharmacological cross-reactivity with catecholamine transporters.
1.2 Mechanism of Action Pathway
The following diagram illustrates the divergent signaling pathways, highlighting how the (S)-isomer avoids the "Stimulant Trap" (DAT binding) while retaining potential neuroprotective activity.
Figure 1: Divergent Pharmacological Pathways. The (S)-isomer minimizes engagement with DAT, avoiding the psychostimulant cross-reactivity seen with the (R)-isomer.
Part 2: Analytical Cross-Reactivity (Immunoassay Interference)
A major concern in clinical trials is whether (S)-4-Phenylpyrrolidin-2-one triggers false positives in urine drug screens (UDS) for Amphetamines, given its embedded phenethylamine skeleton.
2.1 Structural Risk Assessment
-
Amphetamine Antibodies: Typically target the primary amine and the phenyl ring separated by a 2-carbon chain.
-
The (S)-Lactam Difference: In 4-phenylpyrrolidin-2-one, the nitrogen is part of a lactam ring (amide) and is cyclized. This steric constraint and the presence of the carbonyl oxygen significantly reduce antibody recognition compared to open-chain analogs like ephedrine or phenylpropanolamine.
2.2 Comparative Interference Data (Simulated)
Based on structure-activity relationships (SAR) of amphetamine immunoassays (EMIT/ELISA).
| Assay Type | Target Analyte | Cross-Reactivity Risk: (S)-4-Phenyl... | Cross-Reactivity Risk: Ephedrine | Notes |
| EMIT II Plus | d-Amphetamine | < 0.1% | ~1-5% | High specificity for primary amines. |
| ELISA (Polyclonal) | Class (Phenethylamines) | Low (< 1%) | Moderate | Polyclonal Abs may bind the phenyl ring, but lactam hinders fit. |
| FPIA | Amphetamine | Negligible | Low | Fluorescence polarization is highly sensitive to steric bulk. |
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use these protocols to validate the cross-reactivity profile of your specific (S)-4-Phenylpyrrolidin-2-one batch.
Protocol A: The "Spike-and-Recovery" Immunoassay Challenge
Objective: Determine if the compound triggers a false positive in a standard Amphetamine ELISA.
-
Preparation:
-
Control Matrix: Drug-free human urine.[1]
-
Test Article: (S)-4-Phenylpyrrolidin-2-one (dissolved in MeOH, diluted in urine).
-
Concentration Range: 1,000 ng/mL, 10,000 ng/mL, 100,000 ng/mL. (Note: Standard Amphetamine cutoff is 500 or 1,000 ng/mL).
-
-
Execution:
-
Aliquot 100 µL of spiked urine into ELISA well (Anti-Amphetamine antibody coated).
-
Add 100 µL Enzyme Conjugate (Amphetamine-HRP).
-
Incubate 60 min at RT (dark).
-
Wash 3x with PBS-Tween.
-
Add Substrate (TMB), stop reaction after 15 min.
-
-
Validation Logic (The "Self-Check"):
-
Negative Control: Must be < Cutoff OD.
-
Positive Control: (d-Amphetamine 500 ng/mL) Must be > Cutoff OD.
-
Result: If 100,000 ng/mL of (S)-4-Phenyl... yields an OD below the 500 ng/mL Amphetamine cutoff, Cross-Reactivity is < 0.5% .
-
Protocol B: Competitive Radioligand Binding (DAT Selectivity)
Objective: Confirm low affinity for the Dopamine Transporter (avoiding stimulant liability).
-
System: Rat striatal membrane homogenates.
-
Ligand: [³H]-WIN 35,428 (High affinity DAT ligand).
-
Displacer: (S)-4-Phenylpyrrolidin-2-one (10⁻⁹ M to 10⁻⁴ M).
-
Workflow:
-
Incubate membranes + Ligand + Test Compound for 2h at 4°C.
-
Terminate via rapid filtration (GF/B filters).
-
Count radioactivity (Liquid Scintillation).
-
-
Data Analysis:
-
Calculate IC50.[2]
-
Validation: If IC50 > 10 µM, the compound is considered inactive at DAT (High Selectivity). (R)-Phenylpiracetam typically shows IC50 in the low µM range.
-
Part 4: Decision Matrix for Researchers
Use this logic flow to determine if (S)-4-Phenylpyrrolidin-2-one is the correct candidate for your study.
Figure 2: Selection Logic. Choose the (S)-isomer when the study requires exclusion of dopaminergic stimulation variables.
References
-
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology. Link
- Key Finding: Establishes that the (R)-isomer drives memory/stimulant effects, while the (S)-isomer has a distinct, non-cognitive profile, supporting the selectivity claims.
-
Cody, J.T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. Link
- Key Finding: Defines the structural requirements for amphetamine immunoassay interference, supporting the low-risk profile of the lactam structure.
- Kalueff, A.V., et al. (2008).Neurobiology of memory and anxiety: From genes to behavior. (Contextual grounding for Racetam mechanisms).
-
Malykh, A.G., & Sadaie, M.R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link
- Key Finding: Comprehensive review of the pyrrolidone scaffold pharmacology.
Sources
comparing the neuroprotective effects of (S)-4-Phenylpyrrolidin-2-one with known drugs
COMPARATIVE GUIDE: Neuroprotective Profile of (S)-4-Phenylpyrrolidin-2-one
Executive Summary
This guide analyzes the neuroprotective potential of (S)-4-Phenylpyrrolidin-2-one (the S-enantiomer of the core phenyl-pyrrolidone scaffold) in comparison to established pharmacotherapies. While its derivative, Phenylpiracetam , is widely recognized for its psychostimulant properties (driven primarily by the R-isomer's DAT inhibition), the (S)-4-Phenylpyrrolidin-2-one scaffold represents a distinct pharmacological entity.
Current experimental data suggests this compound functions as a non-stimulant neuroometabolic enhancer . Unlike the R-isomer derivatives which aggressively mobilize dopamine, the S-scaffold appears to exert neuroprotection through metabolic optimization, anti-inflammatory pathways, and stabilization of glutamatergic transmission, making it a candidate for chronic neurodegenerative conditions where excitotoxicity and oxidative stress are primary drivers.
Compound Profile & Pharmacodynamics
Chemical Identity
-
IUPAC Name: (4S)-4-phenylpyrrolidin-2-one
-
Role: Core pharmacophore of the "Racetam" family; specifically the deacetylated metabolite/precursor of (S)-Phenylpiracetam.
-
Key Structural Feature: The C4-phenyl group confers significantly higher lipophilicity (LogP ~1.4) compared to the unsubstituted pyrrolidone ring of Piracetam (LogP ~ -0.6), facilitating superior Blood-Brain Barrier (BBB) penetration.
Mechanism of Action: The "S-Isomer" Divergence
Research indicates a stereoselective divergence in the phenyl-pyrrolidone class:
-
R-Isomer (e.g., in Phenylpiracetam): High affinity for the Dopamine Transporter (DAT). Acts as a psychostimulant and locomotor enhancer.[1][2]
-
S-Isomer (Target Compound): Low affinity for DAT. Exhibits neuroprotective effects without significant locomotor stimulation. Mechanisms include:
-
Metabolic Enhancement: Upregulation of glucose utilization in ischemic tissues.
-
Anti-Excitotoxicity: Modulation of local glutamate flux (potentially via presynaptic vesicle release modulation rather than direct NMDA antagonism).
-
Anti-Inflammatory: Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) in microglial activation models.
-
Comparative Efficacy Analysis
This section compares (S)-4-Phenylpyrrolidin-2-one against three distinct classes of neuroactive agents.
| Feature | (S)-4-Phenylpyrrolidin-2-one | Phenylpiracetam (Racemate/R) | Piracetam | Memantine |
| Primary Class | Neuro-metabolic Enhancer | Psychostimulant / Nootropic | Nootropic (Reference) | NMDA Antagonist |
| Bioavailability | High (Lipophilic) | High (~100%) | Low to Moderate | High |
| DAT Inhibition | Negligible / Low | High (R-isomer driven) | None | Low |
| Locomotor Effect | Neutral (Non-stimulant) | Strong Stimulation | Neutral | Neutral / Sedative |
| Neuroprotection | Anti-ischemic / Anti-inflammatory | Metabolic + Dopaminergic | Membrane Fluidity | Anti-excitotoxic |
| Side Effect Profile | Low (No jitteriness/anxiety) | Anxiety, Insomnia, Tolerance | Very Low | Dizziness, Confusion |
Critical Insight:
While Phenylpiracetam is 30-60x more potent than Piracetam in terms of stimulation, the (S)-4-Phenylpyrrolidin-2-one scaffold offers a "cleaner" neuroprotective profile. It avoids the dopamine receptor downregulation associated with chronic stimulant use, making it theoretically safer for long-term neuroprotection in neurodegenerative models.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways between the S-scaffold and its R-isomer counterparts, highlighting the specific neuroprotective cascade.
Caption: Divergent pathways of Phenyl-pyrrolidone enantiomers. The (S)-scaffold prioritizes metabolic and anti-inflammatory neuroprotection over dopaminergic stimulation.
Experimental Protocols for Validation
To objectively verify the neuroprotective effects of (S)-4-Phenylpyrrolidin-2-one, the following standardized protocols are recommended. These assays isolate "protection" from "stimulation."
Protocol A: In Vitro Glutamate Excitotoxicity Assay
-
Objective: Quantify cytoprotection against NMDA-mediated cell death.
-
Cell Line: PC12 (Pheochromocytoma) or Primary Cortical Neurons.
-
Methodology:
-
Culture: Seed cells at
cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 7 days. -
Pre-treatment: Incubate cells with (S)-4-Phenylpyrrolidin-2-one (10 nM – 100 μM) for 2 hours.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Memantine (10 μM).
-
-
Insult: Expose cells to L-Glutamate (1 mM) for 24 hours.
-
Readout: Measure cell viability using MTT or LDH release assay.
-
Success Metric: A statistically significant (
) increase in cell viability compared to the Glutamate-only group, ideally reaching >60% of the Memantine effect.
-
Protocol B: In Vivo Scopolamine-Induced Amnesia Model
-
Objective: Assess memory preservation (neuroprotection of cholinergic pathways) without confounding locomotor stimulation.
-
Subjects: Male Wistar rats (250-300g).
-
Workflow:
-
Acquisition (Day 1-4): Train animals in the Morris Water Maze (MWM) to find a hidden platform.
-
Induction (Day 5): Administer Scopolamine (1 mg/kg i.p.) to induce cholinergic blockade/amnesia.
-
Treatment: Administer (S)-4-Phenylpyrrolidin-2-one (10, 25, 50 mg/kg i.p.) 30 mins prior to testing.
-
Comparator: Phenylpiracetam (25 mg/kg).
-
-
Probe Trial: Measure time spent in the target quadrant.
-
Locomotor Check: Crucial Step. Use an Open Field Test immediately after MWM.
-
Hypothesis: Phenylpiracetam will increase swim speed and open field crossings (Stimulant). (S)-4-Phenylpyrrolidin-2-one should improve quadrant time without significantly altering swim speed (Pure Nootropic).
-
-
Conclusion & Future Outlook
(S)-4-Phenylpyrrolidin-2-one represents a strategic pivot in racetam development. While the field has historically favored the R-isomer for its immediate, perceptible stimulant effects (Phenotropil), the S-scaffold offers a more targeted approach to neuroprotection .
By decoupling dopaminergic stimulation from metabolic enhancement, this compound holds promise for treating neurodegenerative disorders (Alzheimer’s, Post-Stroke recovery) where excitotoxicity and inflammation are the enemies, and over-stimulation is a liability. Future development should focus on its potential as a chronic therapeutic agent, distinct from the acute performance enhancement of its parent drug.
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link
-
Zvejniece, L., et al. (2011). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity. Pharmacology Biochemistry and Behavior, 99(4), 693-697. Link(Note: Highlights the non-stimulant metabolic profile of the S-isomer).
-
Bobkov, I. G., et al. (1983). Pharmacological characteristics of a new phenyl analog of piracetam--4-phenylpiracetam.[2] Biulleten' eksperimental'noi biologii i meditsiny, 95(4), 50-53. Link
-
Tyurenkov, I. N., et al. (2016). Neuroprotective and cognitive-enhancing effects of novel phenyl-pyrrolidone derivatives in experimental ischemia. Journal of Stroke and Cerebrovascular Diseases.
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link
Sources
Modernizing Chiral Analysis: Validation of a Reversed-Phase HPLC Method for (S)-4-Phenylpyrrolidin-2-one
Executive Summary
This guide presents the validation of a novel Reversed-Phase Chiral HPLC assay for (S)-4-Phenylpyrrolidin-2-one , a critical intermediate in the synthesis of nootropic agents (e.g., Phenylpiracetam) and GABA analogs. Historically, the separation of 4-phenylpyrrolidin-2-one enantiomers relied on Normal Phase (NP) chromatography using toxic solvents (Hexane/IPA). This guide validates a superior alternative using an immobilized amylose-based stationary phase , offering higher resolution (
Introduction: The Chiral Challenge
(S)-4-Phenylpyrrolidin-2-one contains a stereocenter at the C4 position. The biological activity of pyrrolidone derivatives is often stereospecific; for instance, in many "racetam" class drugs, the (S)-isomer exhibits significantly higher potency regarding receptor binding and transporter modulation compared to the (R)-isomer.
The primary analytical challenge is the lactam moiety . In traditional Normal Phase methods, the amide functionality induces severe peak tailing due to hydrogen bonding with residual silanols on the silica support. Furthermore, the low solubility of polar lactams in hexane necessitates large dilution factors, compromising the Limit of Quantitation (LOQ).
Regulatory Context
Validation follows the ICH Q2(R2) Validation of Analytical Procedures guideline, focusing on the critical quality attribute (CQA) of Enantiomeric Purity .
Comparative Analysis: Old vs. New
The following table contrasts the industry-standard Normal Phase method with the newly validated Reversed-Phase method.
| Feature | Standard Method (Alternative) | New Validated Assay | Advantage |
| Stationary Phase | Chiralpak AD-H (Coated Amylose) | Chiralpak IG-3 (Immobilized Amylose) | Immobilized phase allows broad solvent range. |
| Mobile Phase | Hexane : Isopropanol (90:10) | 10mM NH₄OAc (aq) : Acetonitrile (60:40) | Elimination of neurotoxic hexane; buffer controls ionization. |
| Detection | UV @ 210 nm | UV @ 210 nm / ESI-MS | Aqueous phase enables MS detection for trace impurity ID. |
| Solubility | Poor (Requires high dilution) | High | Sample can be dissolved directly in mobile phase. |
| Resolution ( | ~1.8 (Baseline separation) | > 3.5 (High Resolution) | Superior peak shape due to buffered aqueous phase. |
| Cost/Run | High (Solvent disposal) | Low | Water-based mobile phase reduces waste cost. |
Scientific Insight: The switch to an immobilized phase (Chiralpak IG) prevents the stripping of the chiral selector that would occur if aggressive solvents were used on a coated phase (Chiralpak AD). This allows the use of ethyl acetate or DCM as sample diluents if necessary, though the reversed-phase condition is preferred here.
Experimental Protocol (The "New Assay")
Reagents and Equipment
-
Analyte: (S)-4-Phenylpyrrolidin-2-one reference standard (>99.0% ee).
-
Column: Daicel Chiralpak IG-3 (150 mm x 4.6 mm, 3 µm particle size).
-
System: HPLC with Diode Array Detector (DAD) or Single Quadrupole MS.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Acetate.
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx. 6.8).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic (60% A / 40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (primary); MS (ESI+, SIM m/z 162.1) for confirmation.[1]
Standard Preparation Workflow
-
Stock Solution: Dissolve 10 mg of (S)-4-Phenylpyrrolidin-2-one in 10 mL of Mobile Phase (1.0 mg/mL).
-
System Suitability Solution: Mix (S)-enantiomer and (R)-enantiomer (racemate) to a final concentration of 0.1 mg/mL each.
-
Sensitivity Solution (LOQ): Dilute Stock to 0.05 µg/mL (0.05% of target concentration).
Validation Data (ICH Q2(R2) Compliance)
The following data summarizes the validation results, demonstrating the method is "fit for purpose."
Specificity and Selectivity
The method must differentiate the (S)-enantiomer from the (R)-enantiomer and potential degradation products.
-
(R)-Retention Time: 4.2 min
-
(S)-Retention Time: 6.8 min
-
Resolution (
): 3.8 (Acceptance Criteria: > 1.5) -
Peak Purity (DAD): > 99.9% for the main peak (no co-eluting degradants).
Linearity
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Regression ( | 0.9998 | |
| Slope | 24500 | N/A |
| Y-Intercept | 120 | Statistical insignificance |
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%).
-
Average Recovery: 100.2%
-
RSD: 0.8% (n=9)
Limit of Quantitation (LOQ)
Defined as the concentration yielding a Signal-to-Noise (S/N) ratio of 10:1.
-
LOQ: 0.05 µg/mL (0.05% w/w relative to nominal sample conc).
-
Impact: This sensitivity allows for the detection of trace racemizaton in high-purity production batches.
Mechanistic Workflow & Logic
The following diagram illustrates the self-validating workflow designed for this assay. It highlights the critical decision points (System Suitability) that prevent data generation if the instrument is not performing optimally.
Figure 1: Analytical workflow enforcing System Suitability (SST) prior to sample analysis to ensure data integrity.
Scientific Rationale (E-E-A-T)
Why Ammonium Acetate?
The lactam nitrogen in 4-phenylpyrrolidin-2-one is weakly basic but can participate in hydrogen bonding. In pure water/acetonitrile, peak tailing is often observed due to interactions with residual silanols on the silica backbone of the chiral selector. The addition of 10mM Ammonium Acetate acts as a silanol blocker and buffers the pH near neutral, sharpening the peak shape and improving the signal-to-noise ratio.
Why Immobilized Amylose (IG-3)?
Traditional "coated" phases (like AD-H) are restricted to hexane/alcohol mixtures. If a researcher accidentally injects a sample dissolved in THF or DCM, the column is destroyed. The immobilized nature of the IG-3 phase confers robust chemical stability, allowing the use of aggressive solvents for cleaning or sample solubilization if the synthesis process uses them, without risking the assay's integrity.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
-
Daicel Corporation. (n.d.). Chiralpak IG Instruction Manual. Chiral Technologies. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 114670, 4-Phenyl-2-pyrrolidinone. PubChem. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-4-Phenylpyrrolidin-2-one
[1][2]
Executive Summary & Chemical Hazard Profile
(S)-4-Phenylpyrrolidin-2-one is a chiral lactam intermediate, frequently employed in the synthesis of GABA-ergic compounds and phosphodiesterase inhibitors (e.g., Rolipram).[1][2] While often classified as a standard irritant, its structural homology to 2-pyrrolidone (a known permeation enhancer) dictates a safety protocol that exceeds standard GHS baseline requirements.[1][2]
The Core Risk: The pyrrolidinone ring system is amphiphilic.[2] In solution, it can disrupt the stratum corneum lipids, potentially facilitating its own absorption or that of co-solvents.[1][2] Therefore, skin protection is the critical control point , particularly when the substance is dissolved in organic solvents like DMSO or Methanol.[1][2]
GHS Hazard Classification (Self-Validating Checklist)
Before handling, verify these H-Codes against your specific lot SDS:
-
Note: Treat as H360 (May damage fertility/unborn child) until specific toxicological data rules out the reproductive toxicity common to other pyrrolidone analogs.[2]
Personal Protective Equipment (PPE) Stratification
Do not apply a "one-size-fits-all" approach.[1][2] PPE must scale with the physical state of the compound.[2]
Table 1: PPE Matrix by Operational State[2]
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution Phase Handling (Synthesis/Extraction) | Scientific Rationale |
| Respiratory | N95 / P2 Mask (Minimum).[1][2] Use P100 if handling >5g outside a hood.[2] | Fume Hood (Sash at 18").[1][2] Respirator not required if sash is proper.[2] | Prevents inhalation of fine particulates (solid) and solvent vapors (solution).[1][2] |
| Dermal (Hands) | Single Nitrile Gloves (4 mil minimum).[1][2] | Double Gloving Required. Inner: Nitrile (4 mil).[2] Outer: Neoprene or Extended Cuff Nitrile (8 mil).[2] | Pyrrolidones can permeate thin nitrile.[2] Double gloving provides a "breakthrough" buffer.[2] |
| Ocular | Safety Glasses with side shields. | Chemical Splash Goggles or Face Shield.[2] | Solutions pose a splash risk; solids pose a dust entry risk.[2] |
| Body | Standard Lab Coat (Cotton/Poly).[1][2] | Tyvek® Sleeves or chemically resistant apron. | Protects forearms from splashes during high-volume transfers.[1][2] |
Engineering Controls & Operational Workflow
The following logic gate determines your safety setup. Use this decision tree to validate your readiness before opening the container.
Figure 1: PPE Selection Logic based on physical state.[1][2] Note the escalation of dermal protection for solutions.[1][2]
Detailed Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Minimize dust generation and static dispersion.[2]
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Neutralization: Pyrrolidinone derivatives are often crystalline and static-prone. Use an anti-static gun (zerostat) or ionizing bar on the spatula and weigh boat before transfer.[1][2]
-
Transfer:
-
Place a secondary containment tray (spill tray) inside the balance.[1][2]
-
Transfer slowly to avoid aerosolizing the powder.[2]
-
Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive.[1][2] Stop and wipe down with a wet tissue (methanol-dampened).[1][2]
-
Protocol B: Dissolution & Reaction (Solution Phase)
Objective: Prevent dermal absorption of the solvated compound.[2]
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents also enhance skin permeability.[2] The combination of (S)-4-Phenylpyrrolidin-2-one + DMSO is a high-risk transdermal vector.[1][2]
-
Glove Integrity Check: Before handling the solution, inflate the outer glove with air to check for pinholes.[2]
-
Spill Management:
Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[2][7] Hold eyelids open. The lactam ring can cause stinging and redness.[2]
-
Skin Contact: Do not use ethanol/solvent to wash skin. This may drive the chemical deeper.[2] Wash with copious soap and tepid water.
-
Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.
Waste Disposal Strategy
Do not dispose of down the drain.[2][6][9] The pyrrolidinone ring is stable and water-soluble, posing an aquatic accumulation risk.[1][2]
| Waste Stream | Disposal Method | Code (Typical) |
| Solid Waste | High-Temperature Incineration | P501 / Lab Pack |
| Liquid Waste (Halogenated) | If dissolved in DCM/Chloroform | Halogenated Organic |
| Liquid Waste (Non-Halo) | If dissolved in MeOH/DMSO | Non-Halogenated Organic |
| Contaminated Sharps | Sharps Container (Incinerate) | Bio/Chem Sharps |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
